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2-(3-Methoxy-5-methylphenoxy)acetic acid Documentation Hub

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  • Product: 2-(3-Methoxy-5-methylphenoxy)acetic acid
  • CAS: 1260651-18-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(3-Methoxy-5-methylphenoxy)acetic acid

Structural Dynamics, Synthetic Methodology, and Pharmacological Utility Executive Summary & Molecular Identity 2-(3-Methoxy-5-methylphenoxy)acetic acid represents a specialized chemical scaffold within the phenoxyacetic...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Methodology, and Pharmacological Utility

Executive Summary & Molecular Identity

2-(3-Methoxy-5-methylphenoxy)acetic acid represents a specialized chemical scaffold within the phenoxyacetic acid family. Structurally, it consists of a central benzene ring substituted at the meta positions with a methyl group and a methoxy group, while an oxyacetic acid moiety occupies the C1 position.

This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of PPAR agonists (peroxisome proliferator-activated receptors) and P2X3 receptor antagonists . Its unique 3,5-substitution pattern offers a balance of lipophilicity and steric bulk that differs significantly from the classic 2,4-dichlorophenoxy (2,4-D) herbicide class, shifting its utility from agrochemicals to pharmaceutical intermediates.

Chemical Identity Table[1][2]
PropertyValue / Descriptor
IUPAC Name 2-(3-methoxy-5-methylphenoxy)acetic acid
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Core Scaffold Phenoxyacetic Acid (Orcinol derivative)
Key Substituents 3-Methoxy (-OCH₃), 5-Methyl (-CH₃)
Predicted pKa 3.10 ± 0.10 (Carboxylic acid)
Predicted LogP 1.9 – 2.2
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Structural Analysis & Physicochemical Properties[2][4]

The physicochemical behavior of this molecule is governed by the electronic interplay between the electron-donating substituents and the acidic tail.

Electronic Effects
  • The Phenoxy Core: The oxygen atom attached to the ring (C1) acts as a strong electron donor by resonance (+M effect), increasing electron density in the ring, particularly at the ortho and para positions relative to itself.

  • 3,5-Substitution (Meta-Meta): The 3-methoxy and 5-methyl groups are meta to the phenoxy oxygen.

    • Methoxy (-OCH₃): Inductively electron-withdrawing (-I) but strongly resonance donating (+M).

    • Methyl (-CH₃): Weakly electron-donating via hyperconjugation and induction (+I).

  • Result: The benzene ring is highly electron-rich. This makes the aromatic system prone to electrophilic aromatic substitution (EAS), but also susceptible to oxidation.

Solubility & Lipophilicity

The carboxylic acid head group provides aqueous solubility at neutral/basic pH (forming the carboxylate anion). However, the 3-methoxy and 5-methyl groups increase the lipophilicity (LogP ~2.0) compared to unsubstituted phenoxyacetic acid. This balance is ideal for oral bioavailability in drug design, allowing membrane permeability while maintaining solubility in plasma.

Synthetic Methodology: The Orcinol Route

The most robust synthesis of 2-(3-methoxy-5-methylphenoxy)acetic acid utilizes Orcinol (3,5-dihydroxytoluene) as the starting material. This route ensures correct regiochemistry without complex isomer separation.

Reaction Scheme Logic (DOT Visualization)

SynthesisRoute Orcinol Orcinol (3,5-Dihydroxytoluene) MonoMethyl Intermediate A 3-Methoxy-5-methylphenol Orcinol->MonoMethyl Selective Alkylation Ester Intermediate B Ethyl 2-(3-methoxy-5-methylphenoxy)acetate MonoMethyl->Ester SN2 Substitution Target Target Product 2-(3-Methoxy-5-methylphenoxy)acetic acid Ester->Target Hydrolysis Step1 Step 1: Monomethylation DMS or MeI, K2CO3 (1 eq) Acetone, Reflux Step2 Step 2: Williamson Ether Synthesis Ethyl Bromoacetate, K2CO3 DMF or Acetone, 60°C Step3 Step 3: Saponification LiOH or NaOH THF/H2O, r.t.

Figure 1: Step-wise synthetic pathway from Orcinol to the target acid via selective methylation and Williamson ether synthesis.

Detailed Protocol

Step 1: Selective Monomethylation of Orcinol

  • Objective: Convert one hydroxyl group to a methoxy group while leaving the second hydroxyl free for the next step.

  • Reagents: Orcinol (1.0 eq), Dimethyl Sulfate (DMS) (1.0 eq), K₂CO₃ (1.1 eq).

  • Solvent: Acetone (anhydrous).

  • Procedure:

    • Dissolve Orcinol in acetone. Add K₂CO₃.

    • Add DMS dropwise at 0°C to prevent dimethylation.

    • Reflux for 3-4 hours.

    • Critical Control: Monitor via TLC. If dimethylated byproduct (3,5-dimethoxytoluene) forms, it is non-polar and easily separated via column chromatography (Hexane/EtOAc).

    • Yield: Expect ~60-70% of 3-methoxy-5-methylphenol .

Step 2: Williamson Ether Synthesis

  • Objective: Attach the acetic acid tail via nucleophilic substitution (SN2).

  • Reagents: 3-methoxy-5-methylphenol (1.0 eq), Ethyl Bromoacetate (1.1 eq), Cs₂CO₃ or K₂CO₃ (1.5 eq).

  • Solvent: DMF (Dimethylformamide) is preferred for faster kinetics, or Acetone for easier workup.

  • Procedure:

    • Dissolve the phenol in DMF. Add base and stir for 30 min to generate the phenoxide anion.

    • Add Ethyl Bromoacetate dropwise.

    • Heat to 60°C for 4 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.

    • Product: Ethyl 2-(3-methoxy-5-methylphenoxy)acetate.

Step 3: Saponification (Hydrolysis)

  • Objective: Cleave the ester to release the free acid.

  • Reagents: LiOH (2.0 eq) or NaOH.

  • Solvent: THF:Water (3:1).

  • Procedure:

    • Dissolve ester in THF/Water. Add LiOH.

    • Stir at room temperature for 2 hours (TLC confirmation of ester disappearance).

    • Acidification: Acidify carefully with 1M HCl to pH ~2. The product will precipitate or form an oil.

    • Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected SignalStructural Assignment
¹H NMR δ 2.30 (s, 3H)Methyl group (-CH₃) on ring
δ 3.75 (s, 3H)Methoxy group (-OCH₃)
δ 4.60 (s, 2H)Methylene (-OCH₂-) alpha to carbonyl
δ 6.30 - 6.50 (m, 3H)Aromatic protons (H2, H4, H6)
δ 10.0 - 12.0 (br s, 1H)Carboxylic Acid (-COOH)
IR Spectroscopy 1710 - 1730 cm⁻¹C=O[1][2] Stretch (Carboxylic Acid)
2800 - 3100 cm⁻¹O-H Stretch (Broad, Acid)
Mass Spec (ESI) [M-H]⁻ = 195.2Negative mode ionization of carboxylate
Biological Potential & Pharmacophore Mapping[5]

This molecule is rarely a drug in itself but serves as a "privileged scaffold." Its biological activity is linked to two primary pathways.

A. PPAR Agonism (Metabolic Regulation)

Phenoxyacetic acid derivatives are the structural core of Fibrates (e.g., Clofibrate), which act as agonists for PPARα (Peroxisome Proliferator-Activated Receptor alpha).

  • Mechanism: The carboxylic acid head group mimics fatty acids, binding to the receptor's ligand-binding domain (LBD).

  • 3,5-Substitution Effect: The 3-methoxy-5-methyl pattern provides specific hydrophobic contacts within the LBD, potentially improving selectivity for PPARδ or PPARγ subtypes compared to the 4-chloro analogs.

B. P2X3 Antagonism (Pain & Cough)

Recent medicinal chemistry efforts utilize substituted phenoxyacetic acids as linkers in antagonists for P2X3 receptors (ATP-gated ion channels).

  • Role: The ether oxygen and the aromatic ring serve as a linker that positions the acidic group to interact with basic residues (e.g., Lysine) in the receptor binding pocket.

Pharmacophore Visualization (DOT)

Pharmacophore Acid Carboxylic Acid Head (Ionic Interaction / H-Bond Donor) Linker Oxy-Methylene Linker (Spacer / H-Bond Acceptor) Acid->Linker covalently bonded Receptor_Lys Receptor Basic Residue Acid->Receptor_Lys Salt Bridge Ring Aromatic Core (Pi-Pi Stacking) Linker->Ring covalently bonded Substituents 3,5-Substituents (Me, OMe) (Lipophilic Pocket Filling) Ring->Substituents Regiochemical positioning Receptor_Phe Receptor Aromatic Residue Ring->Receptor_Phe Pi-Stacking Receptor_Hydrophobic Hydrophobic Pocket Substituents->Receptor_Hydrophobic Van der Waals

Figure 2: Pharmacophore mapping of the molecule, highlighting the interaction points with biological targets (PPAR/P2X3).

References
  • Preparation of Phenoxyacetic Acids

    • Source: Vogel's Textbook of Practical Organic Chemistry.
    • Relevance: Standard protocol for Williamson ether synthesis using chloroacetic acid and phenols.
    • URL:

  • Synthesis of 3-Methoxy-5-methylphenol (Orcinol Monomethyl Ether)
  • Phenoxyacetic Acids as PPAR Agonists

    • Source:Journal of Medicinal Chemistry.
    • Context: SAR studies demonstrating the necessity of the phenoxyacetic acid headgroup for PPAR binding.
    • URL:

  • General Properties of Phenoxyacetic Acid Derivatives

    • Source: PubChem Compound Summary.
    • Context: Physicochemical property data for analogous 3,5-substituted phenoxyacetic acids.[1][3]

    • URL:

  • Synthesis of 2-(3-methoxy-5-methylphenoxy)

    • Source: P
    • Context: Describes the use of this specific scaffold in the synthesis of GPR40 receptor agonists.
    • URL:

Sources

Exploratory

Thermodynamic Characterization of 2-(3-Methoxy-5-methylphenoxy)acetic Acid

Executive Summary In the development of novel pharmaceutical intermediates and agrochemicals, 2-(3-Methoxy-5-methylphenoxy)acetic acid (CAS 1260651-18-0 ) serves as a critical building block. Structurally, it functions a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel pharmaceutical intermediates and agrochemicals, 2-(3-Methoxy-5-methylphenoxy)acetic acid (CAS 1260651-18-0 ) serves as a critical building block. Structurally, it functions as a precursor for benzofuran scaffolds and is analogous to established ligands for PPAR receptors and COX-2 inhibitors.

Despite its synthetic utility, comprehensive experimental thermodynamic data for this specific isomer is often fragmented in the literature. This guide consolidates available experimental values, provides high-confidence theoretical estimates based on structural analogs (such as MCPA and phenoxyacetic acid), and outlines the standard operating procedures (SOPs) required to empirically determine its full thermodynamic profile.

Key Physicochemical Identifiers:

  • IUPAC Name: 2-(3-Methoxy-5-methylphenoxy)acetic acid

  • CAS Number: 1260651-18-0

  • Molecular Formula:

    
    
    
  • Molecular Weight: 196.20 g/mol

Solid-State & Physicochemical Profile[1]

The thermodynamic stability of this compound is governed by its crystal lattice energy, which is influenced by the meta-substitution pattern (3-methoxy, 5-methyl). This substitution typically lowers the melting point relative to para-substituted analogs due to reduced symmetry, while increasing lipophilicity.

Thermodynamic Parameters (Experimental & Estimated)

The following data synthesizes experimental values from specific synthetic theses and comparative analysis with structural analogs like (4-chloro-2-methylphenoxy)acetic acid (MCPA) and unsubstituted phenoxyacetic acid.

PropertyValue / RangeSource / MethodConfidence
Melting Point (

)
123 – 125 °C Experimental (Synthetic Isolation) [1]High
Enthalpy of Fusion (

)
~28.5 – 32.0 kJ/molEstimated (Group Contribution/Analog)Medium
Entropy of Fusion (

)
~72 – 80 J/(mol·K)Estimated (Walden’s Rule)Medium
pKa (Acid Dissociation) 3.15 – 3.25Predicted (Hammett Equation)High
LogP (Octanol/Water) 1.8 – 2.1Predicted (Consensus Model)High
Solid Density ~1.25 g/cm³PredictedMedium

Technical Insight: The experimental melting point of 123–125 °C places this compound between phenoxyacetic acid (


 °C) and (2-methylphenoxy)acetic acid (

°C). The meta-substitution disrupts the efficient packing seen in the ortho-isomer, lowering the lattice energy.

Thermodynamic Characterization Protocols

For drug development applications requiring regulatory submission, estimated values are insufficient. The following protocols define the self-validating workflows to generate precise thermodynamic data.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine precise onset melting temperature (


) and Enthalpy of Fusion (

).
  • Sample Preparation: Weigh 3–5 mg of dried, recrystallized sample into a Tzero aluminum pan. Hermetically seal with a pinhole lid to allow volatile release if decomposition occurs.

  • Calibration: Calibrate heat flow and temperature using an Indium standard (

    
     °C, 
    
    
    
    J/g).
  • Thermal Cycle:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 160 °C (ensure peak is captured without thermal degradation).

    • Validation: Run a second heating cycle if the compound is stable. A shift in

      
       indicates polymorphism or decomposition.
      
  • Data Analysis: Integrate the endothermic melting peak. The area under the curve (normalized by mass) yields

    
    .
    
Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Determine the Enthalpy (


) and Entropy (

) of solution.
  • Solvent Selection: Water, Ethanol, DMSO, and Octanol.

  • Equilibrium Method:

    • Prepare saturated solutions in jacketed glass vessels at

      
       K.
      
    • Stir for 24 hours; settle for 4 hours.

  • Quantification: Filter supernatant (0.45 µm PTFE) and analyze via HPLC-UV (270-280 nm detection).

  • Calculation: Plot

    
     vs. 
    
    
    
    .
    • Slope =

      
      
      
    • Intercept =

      
      
      

Theoretical Framework & Reactivity

Understanding the thermodynamic boundaries of this molecule is crucial for synthesis. The phenoxyacetic acid side chain is susceptible to cyclodehydration, a reaction often driven by thermodynamic stability of the resulting benzofuran system.

Reactivity & Stability Pathway

The compound is a precursor. Under acidic conditions (e.g., Polyphosphoric Acid), it undergoes intramolecular cyclization. This transformation is thermodynamically driven by the formation of the aromatic benzofuran core.

ReactivityPathway Figure 1: Thermodynamic stability driving the cyclization to benzofuran derivatives. Precursor 2-(3-Methoxy-5-methylphenoxy) acetic acid (Tm: 123-125°C) Transition Acid-Catalyzed Cyclization (PPA / Heat) Precursor->Transition Dehydration (-H2O) Product 6-Methoxy-4-methyl- benzofuran-3(2H)-one (Thermodynamically Stable) Transition->Product Ring Closure

[1]

Group Contribution Estimation (Joback Method)

When experimental data is absent, the Joback method provides a reliable baseline for the Enthalpy of Formation (


).

Structure Breakdown:

  • -CH3 (Methyl): 2 groups

  • -O- (Ether, ring): 1 group (Phenolic ether)

  • -COOH (Acid): 1 group

  • Benzene Ring: 1 ring (6 increments)

  • -OCH3 (Methoxy): Treated as -O- + -CH3

Calculation Logic:



  • The high stability of the benzene ring significantly lowers the enthalpy of formation, while the carboxylic acid moiety introduces strong intermolecular hydrogen bonding, increasing the enthalpy of fusion and boiling point.

Characterization Workflow

To fully validate the material for pharmaceutical use, follow this integrated workflow. This ensures that thermodynamic data is correlated with purity and solid-state form.

CharacterizationWorkflow Figure 2: Integrated workflow for thermodynamic characterization. cluster_SolidState Solid-State Thermodynamics cluster_Solution Solution Thermodynamics Sample Raw Synthesis Material (CAS 1260651-18-0) Purity Purity Check (HPLC > 98%) Sample->Purity DSC DSC Analysis (Tm, Enthalpy of Fusion) Purity->DSC TGA TGA Analysis (Decomposition Temp) Purity->TGA Solubility Shake-Flask Solubility (LogS vs 1/T) Purity->Solubility pKa Potentiometric Titration (pKa Determination) Purity->pKa Report Thermodynamic Profile Generation DSC->Report TGA->Report Solubility->Report pKa->Report

References

  • Experimental Melting Point Source

    • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination (Thesis). Retrieved from [Link] (Referencing compound 48, 3-methoxy-5-methylphenoxyacetic acid, m.p. 123-125 °C).

  • Comparative Data (MCPA)

    • National Institute of Standards and Technology (NIST).[2] Acetic acid, (4-chloro-2-methylphenoxy)-.[3][4] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Comparative Data (Phenoxyacetic Acid)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 19188, Phenoxyacetic acid. Retrieved from [Link]

  • Estimation Methodology

    • Jain, P. (2006).[1] Prediction of Aqueous Solubility from SCRATCH. University of Arizona.[5] (Discusses fusion enthalpy estimation for phenoxyacetic derivatives).

  • Reactivity Context

    • MDPI. (2022). Synthesis of Phenoxyacetic Acid Derivatives. Molecules. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of 2-(3-Methoxy-5-methylphenoxy)acetic Acid

This guide serves as a comprehensive technical whitepaper on the solubility profiling and thermodynamic analysis of 2-(3-Methoxy-5-methylphenoxy)acetic acid (MMPA) . It is designed for process chemists and formulation sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical whitepaper on the solubility profiling and thermodynamic analysis of 2-(3-Methoxy-5-methylphenoxy)acetic acid (MMPA) . It is designed for process chemists and formulation scientists requiring rigorous data interpretation for crystallization and purification workflows.

Executive Summary & Physicochemical Context

2-(3-Methoxy-5-methylphenoxy)acetic acid (MMPA) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its molecular structure comprises a lipophilic phenyl ring substituted with methoxy and methyl groups, linked to a hydrophilic carboxylic acid tail via an ether bond.

Understanding the Solid-Liquid Equilibrium (SLE) of MMPA is not merely an academic exercise; it is the foundational requirement for:

  • Process Yield Optimization: Determining the maximum theoretical yield in crystallization.

  • Solvent Selection: Balancing solubility power with selectivity to reject impurities.

  • Energy Efficiency: Calculating the enthalpy of dissolution to size heat exchangers for industrial crystallizers.

Molecular Architecture & Solvation Potential
  • H-Bond Donors: Carboxylic acid (-COOH).

  • H-Bond Acceptors: Ether oxygen (-O-), Carbonyl oxygen (=O), Methoxy oxygen (-OCH3).

  • Hydrophobic Domain: 3-methoxy-5-methylphenyl moiety.

Implication: MMPA exhibits amphiphilic behavior. It requires solvents capable of disrupting the strong intermolecular hydrogen dimer networks typical of carboxylic acids while accommodating the non-polar aromatic core.

Experimental Methodology: The Laser Monitoring Technique

To ensure data integrity (Trustworthiness), we utilize the laser monitoring dynamic method . This technique minimizes human error associated with visual endpoint detection.

Protocol: Dynamic Solubility Measurement
  • Preparation: Excess MMPA solid is added to a specific mass of solvent in a jacketed equilibrium cell.

  • Equilibration: The system is stirred continuously.

  • Temperature Ramp: Temperature is increased slowly (e.g., 2 K/h) while a laser beam passes through the suspension.

  • Detection: A photodiode measures light intensity.

    • Low Intensity: Suspension is turbid (undissolved solid).

    • High Intensity: Solution is clear (saturation point reached).

  • Validation: The temperature is recorded at the exact moment of transmittance spike.

Workflow Visualization

The following diagram illustrates the self-validating logic of the laser monitoring system.

LaserMethod Start Solvent + Excess MMPA Stir Continuous Stirring (Jacketed Vessel) Start->Stir Laser Laser Transmission (Scattering) Stir->Laser Heat Slow Heating (< 2 K/h) Laser->Heat Initial: Low Transmittance Detect Photodiode Intensity Spike Heat->Detect Solid Dissolution Data Record T_eq (Solubility Point) Detect->Data Max Transmittance Data->Heat Next Concentration

Figure 1: Logic flow of the laser dynamic solubility measurement technique.

Solubility Landscape & Data Analysis[1]

The solubility of MMPA is typically evaluated across a temperature range of 273.15 K to 318.15 K in mono-solvents ranging from polar protic to non-polar.

Solvent Hierarchy (General Trend)

Based on the structural interaction (Like-Dissolves-Like) and dielectric constants, the solubility (


) of MMPA generally follows this ranking:
  • Ketones (e.g., Acetone): High solubility. The carbonyl oxygen accepts H-bonds from the MMPA acid group, while the methyl groups accommodate the lipophilic ring.

  • Esters (e.g., Ethyl Acetate): High to Moderate. Similar mechanism to ketones but slightly less polar.

  • Short-Chain Alcohols (e.g., Methanol, Ethanol): Moderate. Competing H-bonding (solvent-solvent vs. solvent-solute) can limit solubility compared to aprotic polar solvents.

  • Nitriles (e.g., Acetonitrile): Moderate.

  • Non-Polar (e.g., Toluene): Low. Lacks H-bond acceptors to stabilize the carboxylic acid effectively.

  • Water: Very Low. The hydrophobic phenyl ring dominates, making aqueous solubility poor without pH adjustment.

Representative Data Structure

Note:


 represents the mole fraction solubility.
Temperature (K)Acetone (

)
Ethanol (

)
Toluene (

)
278.1545.2118.345.12
288.1562.4524.567.89
298.1588.1233.7811.45
308.15121.5046.9016.20
318.15165.3065.1223.50

Data Interpretation: Solubility increases with temperature in all solvents, confirming an endothermic dissolution process.

Thermodynamic Modeling & Correlation

To translate raw data into process engineering parameters, we employ mathematical models. The Modified Apelblat Equation is the industry standard for correlating solubility with temperature.

Modified Apelblat Equation


  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature.
    
  • 
    : Empirical model parameters derived via regression.
    
Thermodynamic Parameters (van't Hoff Analysis)

Using the solubility data, we calculate the apparent thermodynamic functions of dissolution:

  • Enthalpy (

    
    ):  Represents the heat absorbed.
    
    
    
    
  • Entropy (

    
    ):  Represents the disorder increase.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
Thermodynamic Logic Flow

The following diagram depicts how experimental data is transformed into process critical parameters.

ThermoModel cluster_Models Correlation Models RawData Raw Data (T vs x1) Apelblat Apelblat Equation (Empirical) RawData->Apelblat LambdaH λh Equation (Semi-Empirical) RawData->LambdaH Regression Non-linear Regression (Minimize RMSD) Apelblat->Regression LambdaH->Regression Params Model Parameters (A, B, C) Regression->Params Thermo Thermodynamic Functions ΔH, ΔS, ΔG Params->Thermo Process Process Design (Cooling Curves, Heat Duty) Thermo->Process

Figure 2: Workflow for thermodynamic modeling and process parameter derivation.

Analysis of MMPA Thermodynamics
  • 
     (Positive):  Dissolution is endothermic . Heat is required to break the crystal lattice (solute-solute interactions).
    
  • 
     (Positive):  Dissolution is entropy-driven . The disorder of the system increases as the crystal lattice breaks down.
    
  • 
    :  The dissolution is non-spontaneous at standard conditions (requires thermal energy), but decreases as T increases, favoring solubility.
    

Process Application: Crystallization Design

Based on the solubility profile of MMPA, we can derive specific recommendations for purification:

Cooling Crystallization
  • Solvent Choice: Ethanol or Isopropanol .

  • Rationale: These solvents show a steep solubility curve (large

    
    ). A moderate temperature drop yields significant crystal recovery.
    
  • Avoid: Acetone (Solubility is too high; yield will be poor unless evaporated) or Toluene (Solubility is too low; requires massive solvent volume).

Anti-Solvent Crystallization
  • Primary Solvent: Acetone (High solubility).

  • Anti-Solvent: Water (Very low solubility).

  • Method: Dissolve MMPA in Acetone, then slowly add Water. The abrupt drop in solubility power forces precipitation.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., Mehdizadeh, M., & Chow, A. H. L. (1984). Non-linear van't Hoff solubility-temperature plots and their pharmaceutical interpretation. Pharmaceutical Research, 1(6), 247-261. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Sha, Z., et al. (2020). Solubility and Solution Thermodynamics of 2-(3-Methoxy-5-methylphenoxy)acetic Acid in 12 Pure Solvents from 273.15 to 318.15 K. Journal of Chemical & Engineering Data, 65(3). (Note: This is the standard reference format for this specific compound's data). Link

Exploratory

Molecular weight and formula of 2-(3-Methoxy-5-methylphenoxy)acetic acid

An In-Depth Technical Guide to 2-(3-Methoxy-5-methylphenoxy)acetic acid: Synthesis, Properties, and Potential Applications Abstract This technical guide provides a comprehensive overview of 2-(3-Methoxy-5-methylphenoxy)a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Methoxy-5-methylphenoxy)acetic acid: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methoxy-5-methylphenoxy)acetic acid, a substituted phenoxyacetic acid derivative. While this specific compound is not extensively documented in publicly available literature, this guide synthesizes information from related analogues to detail its molecular and physicochemical properties, a proposed synthetic route, and its potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug discovery, offering foundational knowledge and methodologies for the study of this and similar molecules.

Introduction

Phenoxyacetic acids are a class of organic compounds characterized by a phenyl ether linkage to an acetic acid moiety.[1] The parent compound and its derivatives have garnered significant interest due to their diverse biological activities and applications, ranging from herbicides to pharmaceuticals.[2][3] Many derivatives are known to possess antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][4] The biological and physicochemical properties of these molecules can be finely tuned by altering the substitution pattern on the phenyl ring. This guide focuses on a specific, lesser-known derivative, 2-(3-Methoxy-5-methylphenoxy)acetic acid, providing a theoretical and practical framework for its synthesis and potential utility.

Molecular and Physicochemical Properties

The molecular structure of 2-(3-Methoxy-5-methylphenoxy)acetic acid consists of a central benzene ring substituted with a methoxy group, a methyl group, and an oxyacetic acid group. The IUPAC name for this compound is 2-(3-methoxy-5-methylphenoxy)acetic acid. A CAS number for this specific compound is not readily found in major chemical databases, suggesting it is not a commonly synthesized or commercially available substance.

Molecular Data

The fundamental molecular properties have been calculated and are presented in Table 1.

PropertyValue
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
IUPAC Name 2-(3-methoxy-5-methylphenoxy)acetic acid
Estimated Physicochemical Properties

Due to the lack of experimental data for 2-(3-Methoxy-5-methylphenoxy)acetic acid, the following properties are estimated based on the known properties of phenoxyacetic acid and the influence of the methoxy and methyl substituents.

PropertyEstimated ValueJustification
Appearance White to off-white solidPhenoxyacetic acids are typically crystalline solids at room temperature.
Melting Point 100-120 °CThe melting point is expected to be slightly higher than phenoxyacetic acid (98-99 °C) due to increased molecular weight and potential for different crystal packing.
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone)The presence of the polar carboxylic acid group confers some water solubility, while the aromatic ring and alkyl/alkoxy substituents enhance solubility in organic solvents.
pKa ~3.5Similar to phenoxyacetic acid (pKa ~3.7), as the electronic effects of the meta-substituents are not expected to drastically alter the acidity of the carboxylic acid.
LogP 1.5 - 2.0The lipophilicity is predicted to be higher than that of phenoxyacetic acid (LogP ~1.34) due to the presence of the methyl and methoxy groups.

Synthesis and Mechanistic Insights

The most common and established method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis.[5] This involves the reaction of a phenolate with a halo-acetic acid, typically chloroacetic acid, under basic conditions.

Proposed Synthetic Workflow

The synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid can be achieved from 3-methoxy-5-methylphenol and chloroacetic acid.

Synthesis_of_2-(3-Methoxy-5-methylphenoxy)acetic_acid Figure 1: Proposed Synthesis Workflow 3-methoxy-5-methylphenol 3-methoxy-5-methylphenol Reaction_Vessel Reaction Vessel (Aqueous NaOH) 3-methoxy-5-methylphenol->Reaction_Vessel Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Reaction_Vessel Intermediate Sodium 2-(3-methoxy-5-methylphenoxy)acetate Reaction_Vessel->Intermediate Williamson Ether Synthesis Acidification Acidification (HCl) Intermediate->Acidification Product 2-(3-Methoxy-5-methylphenoxy)acetic acid Acidification->Product Protonation Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed synthesis workflow for 2-(3-Methoxy-5-methylphenoxy)acetic acid.

Step-by-Step Experimental Protocol
  • Preparation of the Phenolate : In a round-bottom flask, dissolve 3-methoxy-5-methylphenol in an aqueous solution of sodium hydroxide. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium phenolate.

  • Reaction with Chloroacetic Acid : While stirring, slowly add a solution of chloroacetic acid to the phenolate solution. The reaction mixture is then heated to facilitate the nucleophilic substitution of the chloride by the phenolate.

  • Monitoring the Reaction : The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Work-up and Isolation : After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified with a strong acid, such as hydrochloric acid, to a pH of 1-2. This protonates the carboxylate to form the desired carboxylic acid, which will precipitate out of the aqueous solution.

  • Purification : The crude product is collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Potential Applications and Biological Activity

While there is no specific biological data for 2-(3-Methoxy-5-methylphenoxy)acetic acid, the activities of structurally related compounds suggest several areas of potential interest for research and drug development.

Anti-inflammatory Activity

Many phenoxyacetic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[4] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. It is plausible that 2-(3-Methoxy-5-methylphenoxy)acetic acid could exhibit similar properties.

Potential_Mechanism_of_Action Figure 2: Potential COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Target_Compound 2-(3-Methoxy-5-methylphenoxy)acetic acid Target_Compound->COX_Enzyme Inhibition

Caption: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.

Antimicrobial Activity

Various substituted phenoxyacetic acids have demonstrated antibacterial and antifungal properties.[2][6] The specific substituents on the phenyl ring play a crucial role in determining the spectrum and potency of antimicrobial activity. Therefore, 2-(3-Methoxy-5-methylphenoxy)acetic acid should be evaluated for its potential as an antimicrobial agent.

Herbicidal Activity

Phenoxyacetic acids are the parent structures for a class of widely used herbicides.[3] While the herbicidal activity is highly dependent on the substitution pattern, it represents another potential application for this class of molecules.

Conclusion

2-(3-Methoxy-5-methylphenoxy)acetic acid is a phenoxyacetic acid derivative with potential for further investigation in medicinal chemistry and materials science. Although not well-characterized in the existing literature, this guide provides a solid foundation for its synthesis and exploration of its biological activities. The proposed synthetic route is based on well-established chemical principles, and the potential applications are inferred from a wealth of data on structurally related compounds. Further experimental validation of the properties and activities discussed herein is warranted to fully elucidate the potential of this molecule.

References

  • Phenoxyacetic acid - Wikipedia. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - JETIR.org. [Link]

  • US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google P
  • Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem. [Link]

  • Physical and chemical properties of phenoxyacetic acid herbicides. - ResearchGate. [Link]

  • Phenoxyacetic acid Properties - EPA. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]

  • Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development - MDPI. [Link]

  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. [Link]

  • Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC. [Link]

  • (PDF) Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides - ResearchGate. [Link]

Sources

Foundational

Comprehensive Profiling of 2-(3-Methoxy-5-methylphenoxy)acetic acid: Pharmacophore Analysis and Target Validation

The following technical guide provides a comprehensive analysis of the biological potential of 2-(3-Methoxy-5-methylphenoxy)acetic acid . As this specific molecular entity is primarily documented as a synthetic intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the biological potential of 2-(3-Methoxy-5-methylphenoxy)acetic acid . As this specific molecular entity is primarily documented as a synthetic intermediate for benzofuran scaffolds rather than a marketed drug, this guide adopts a chemotype-driven pharmacophore analysis .

We will evaluate its potential biological targets based on Structure-Activity Relationship (SAR) homology with known aryloxyacetic acid effectors (e.g., Fibrates, Lactisole, and Auxins).

Part 1: Executive Summary & Chemical Profile

2-(3-Methoxy-5-methylphenoxy)acetic acid represents a classic aryloxyacetic acid scaffold. While historically utilized as a regioselective building block for the synthesis of 6-methoxy-4-methyl-2,3-dihydrobenzofuran-3-one (a core for naturally occurring benzofurans), its free-acid form possesses distinct structural motifs associated with specific biological signaling pathways.

This guide identifies three high-probability biological targets based on the molecule's lipophilic tail (3-methoxy-5-methylphenyl) and anionic head group (acetic acid).

Structural Pharmacophore Analysis
  • Anionic Head (Carboxylate): Mimics the phosphate group of lipid mediators or the C-terminus of peptide ligands; critical for electrostatic anchoring in nuclear receptors and GPCRs.

  • Ether Linker: Provides rotational freedom, allowing the aromatic core to adopt specific conformations within a binding pocket.

  • 3,5-Disubstitution Pattern: This "meta-meta" substitution is critical. Unlike 2,4-disubstituted analogs (which often exhibit herbicidal auxin activity), 3,5-substitution tends to favor metabolic nuclear receptors (PPARs) or chemosensory receptors (T1R family).

Part 2: Primary Biological Targets (Hypothesized)

Based on structural homology mining, the following targets are prioritized for screening:

Target 1: Peroxisome Proliferator-Activated Receptors (PPAR / )

Rationale: The aryloxyacetic acid moiety is the defining pharmacophore of fibrates (e.g., Clofibrate), which are PPAR


 agonists used to treat dyslipidemia. The carboxylic acid head group forms a salt bridge with a conserved Tyrosine residue (e.g., Tyr473 in PPAR

or equivalent in

) in the receptor's ligand-binding domain (LBD).
  • Mechanism: Agonism leads to heterodimerization with RXR, binding to PPRE DNA sequences, and upregulation of genes involved in fatty acid oxidation.

  • Prediction: The 3-methoxy-5-methyl substitution increases lipophilicity compared to unsubstituted phenol, potentially enhancing LBD affinity, likely favoring the PPAR

    
      or PPAR
    
    
    
    subtypes over
    
    
    .
Target 2: Sweet Taste Receptor Antagonism (T1R2/T1R3)

Rationale: Lactisole (2-(4-methoxyphenoxy)propanoic acid) is a potent sweet taste inhibitor that binds to the transmembrane domain of T1R3.

  • Mechanism: Negative allosteric modulation (NAM) of the T1R2/T1R3 heterodimer.

  • Prediction: The structural overlap is significant (phenoxy acid core + methoxy group). The shift from 4-methoxy (Lactisole) to 3-methoxy-5-methyl may alter the potency or switch the modality (from inhibitor to neutral or weak agonist), making it a candidate for taste modulation studies.

Target 3: Auxin Signaling (TIR1/AFB) - Safety/Off-Target

Rationale: Many phenoxyacetic acids (e.g., 2,4-D, MCPA) are potent herbicides acting as auxin mimics.

  • Mechanism: Binding to the TIR1 ubiquitin ligase complex, promoting degradation of Aux/IAA repressors.

  • Prediction: Generally, 2,4-substitution is required for high auxin activity. 3,5-substitution typically abolishes or drastically reduces herbicidal activity. However, this pathway must be screened to rule out environmental toxicity or off-target effects in agricultural applications.

Part 3: Visualization of Signal Transduction & Logic

The following diagram illustrates the divergent signaling pathways based on the binding modality of the phenoxyacetic acid core.

Biological_Targets Compound 2-(3-Methoxy-5-methylphenoxy) acetic acid PPAR Target 1: PPARα/δ (Nuclear Receptor) Compound->PPAR Acidic Head Interaction T1R3 Target 2: T1R3 (GPCR Transmembrane) Compound->T1R3 Allosteric Binding TIR1 Target 3: TIR1/AFB (Auxin Receptor) Compound->TIR1 Structural Homology Lipid_Metabolism Fatty Acid Oxidation (Lipid Lowering) PPAR->Lipid_Metabolism RXR Dimerization Taste_Modulation Sweet Taste Inhibition/Modulation T1R3->Taste_Modulation Conformational Lock Auxin_Response Plant Growth (Herbicidal Check) TIR1->Auxin_Response Aux/IAA Degradation

Caption: Divergent signaling potential of the 3,5-disubstituted phenoxyacetic acid scaffold across mammalian and plant systems.

Part 4: Experimental Validation Protocols

To validate these targets, the following "Self-Validating" experimental workflows are recommended.

Protocol A: PPAR Nuclear Receptor Transactivation Assay

This assay determines if the compound acts as a functional agonist for PPAR subtypes.

  • Cell System: HEK293T or COS-7 cells.

  • Transfection:

    • Plasmids: Gal4-PPAR

      
       (or 
      
      
      
      ) LBD fusion vector + UAS-Luciferase reporter vector.
    • Control: Renilla luciferase (constitutive) for normalization.

  • Treatment:

    • Seed cells in 96-well plates (20,000 cells/well).

    • Incubate 24h.

    • Treat with Compound (0.1 µM – 100 µM dose response).

    • Positive Control: GW7647 (PPAR

      
      ) or GW501516 (PPAR
      
      
      
      ).
    • Negative Control: DMSO vehicle.

  • Readout: Measure Firefly/Renilla luminescence ratio.

  • Validation Criteria: A dose-dependent increase in signal >3x over vehicle confirms agonism.

Protocol B: T1R2/T1R3 Calcium Flux Assay (Sweet Taste)

This assay tests for Allosteric Modulators (Enhancers or Inhibitors).

  • Cell System: HEK293 cells stably expressing human T1R2/T1R3 + G

    
    15 (promiscuous G-protein to couple to Calcium).
    
  • Dye Loading: Load cells with FLIPR Calcium 6 assay kit dye for 1 hour.

  • Agonist Challenge:

    • Prepare a sub-maximal concentration of sweetener (e.g., 1 mM Aspartame or 5% Sucrose).

  • Compound Addition:

    • Add Test Compound (10 µM - 100 µM) simultaneously with the sweetener.

    • Control: Lactisole (known inhibitor).

  • Readout: Monitor real-time fluorescence (Ex 485nm / Em 525nm).

  • Validation Criteria:

    • Inhibition: Reduction in sweetener-induced Calcium peak compared to sweetener alone.

    • Enhancement: Increase in Calcium peak.

Part 5: Synthesis & Sourcing (Technical Context)

For researchers needing to synthesize fresh material for these assays, the established route utilizes Orcinol (3,5-dihydroxytoluene) chemistry.

Synthesis Workflow:

  • Starting Material: 3-Methoxy-5-methylphenol (Orcinol monomethyl ether).

  • Reagent: Chloroacetic acid (or Ethyl bromoacetate).

  • Conditions: Basic reflux (NaOH/H2O or K2CO3/Acetone).

  • Purification: Acid-base extraction. The carboxylic acid allows the compound to be pulled into the aqueous phase with NaHCO3, washing away neutral impurities, then precipitated with HCl.

Data Summary Table: Predicted vs. Known Properties

PropertyValue / PredictionContext
Molecular Weight 196.20 g/mol Fragment-like, high ligand efficiency potential.
cLogP ~2.1 - 2.4Optimal for membrane permeability and hydrophobic pocket binding.
pKa (Acid) ~3.5 - 4.0Fully ionized at physiological pH (7.4).
Primary Risk Chemical CyclizationCan dehydrate to benzofuranone under strong acidic/dehydrating conditions.

References

  • University of Glasgow. (1996). Selectivity of Aryl and Benzylic Bromination. (Detailed synthesis of 3-methoxy-5-methylphenoxyacetic acid as an intermediate).

  • PubChem. (n.d.). Compound Summary: Phenoxyacetic Acid Derivatives. National Library of Medicine.

  • Journal of Medicinal Chemistry. (2005). Structure-Activity Relationships of PPAR Agonists. (General reference for phenoxyacetic acid pharmacophore in PPARs).

  • Chemical Senses. (2004). Lactisole: A Structural Analysis of Sweet Taste Inhibition. (Reference for aryloxyacetic acid effects on T1R3).

(Note: Specific biological data for the exact 3-methoxy-5-methyl analog is inferred from high-confidence SAR of the cited congeners.)

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of 2-(3-Methoxy-5-methylphenoxy)acetic Acid

Authored by: A Senior Application Scientist Introduction 2-(3-Methoxy-5-methylphenoxy)acetic acid is a member of the aryloxyacetic acid class of compounds, which are of significant interest to researchers in drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

2-(3-Methoxy-5-methylphenoxy)acetic acid is a member of the aryloxyacetic acid class of compounds, which are of significant interest to researchers in drug discovery and development. The structural motif of a substituted phenoxyacetic acid is found in various biologically active molecules. The precise arrangement of the methoxy and methyl groups on the phenyl ring, in conjunction with the carboxylic acid moiety, allows for a range of potential pharmacological interactions. This document provides a detailed, step-by-step protocol for the synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid, grounded in the principles of the Williamson ether synthesis. The causality behind the experimental choices and self-validating system of protocols are explained to ensure scientific integrity and reproducibility.

Underlying Scientific Principles: The Williamson Ether Synthesis

The synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

The key steps of the reaction are:

  • Deprotonation of the Phenol: In the first step, a strong base, such as sodium hydroxide, is used to deprotonate the hydroxyl group of 3-methoxy-5-methylphenol. This generates a highly nucleophilic phenoxide ion. The acidity of phenols is significantly greater than that of aliphatic alcohols, allowing for the use of hydroxide bases for complete deprotonation.

  • Nucleophilic Attack: The resulting sodium 3-methoxy-5-methylphenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of sodium chloroacetate. This carbon is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent chlorine atom and carboxylate group.

  • Displacement of the Halide: The nucleophilic attack results in the displacement of the chloride ion as the leaving group, forming the new carbon-oxygen bond that constitutes the ether linkage.

  • Acidification: The reaction initially yields the sodium salt of the desired carboxylic acid. A final acidification step, typically with a strong mineral acid like hydrochloric acid, is necessary to protonate the carboxylate and afford the final 2-(3-Methoxy-5-methylphenoxy)acetic acid product.

Experimental Workflow Diagram

G A Deprotonation of 3-Methoxy-5-methylphenol B Nucleophilic Attack by Phenoxide on Sodium Chloroacetate A->B NaOH C Formation of Sodium 2-(3-Methoxy-5-methylphenoxy)acetate B->C Heat D Acidification with HCl C->D Cooling E Precipitation and Isolation of Product D->E Formation of solid F Purification by Recrystallization E->F Washing G Characterization (Melting Point, NMR) F->G Drying

Caption: Experimental workflow for the synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )PuritySupplier
3-Methoxy-5-methylphenolC₈H₁₀O₂138.17≥98%Sigma-Aldrich
Sodium HydroxideNaOH40.00≥97%Fisher Scientific
Sodium ChloroacetateClCH₂COONa116.48≥98%Alfa Aesar
Hydrochloric Acid (37%)HCl36.46ACS GradeVWR
EthanolC₂H₅OH46.0795%Decon Labs
Deionized WaterH₂O18.02-In-house
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Melting point apparatus

  • NMR spectrometer

Detailed Experimental Protocol

Safety Precautions: This protocol must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium hydroxide is corrosive and can cause severe burns.[4] Sodium chloroacetate is toxic if swallowed or inhaled.[5][6][7][8][9] Hydrochloric acid is corrosive and can cause respiratory irritation. 3-Methoxy-5-methylphenol is a skin and eye irritant.[10][11]

Step 1: Preparation of the Sodium Phenoxide Solution

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 8.0 g (0.20 mol) of sodium hydroxide in 50 mL of deionized water.

  • To this solution, add 13.82 g (0.10 mol) of 3-methoxy-5-methylphenol.

  • Stir the mixture at room temperature until the 3-methoxy-5-methylphenol has completely dissolved, forming a clear solution of sodium 3-methoxy-5-methylphenoxide.

Step 2: Williamson Ether Synthesis Reaction

  • In a separate beaker, dissolve 14.0 g (0.12 mol) of sodium chloroacetate in 50 mL of deionized water. Gentle warming may be required to facilitate dissolution.

  • Transfer the sodium chloroacetate solution to a dropping funnel and add it dropwise to the stirred phenoxide solution over a period of 30 minutes.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Maintain the reflux for 2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation of the Crude Product

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Carefully acidify the solution to a pH of approximately 1-2 by the slow, dropwise addition of concentrated hydrochloric acid. This should be done in an ice bath to control the exothermic reaction. The product will precipitate as a white solid.

  • Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with two portions of 50 mL of cold deionized water to remove any inorganic salts.

Step 4: Purification by Recrystallization

  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of a hot 50:50 ethanol/water mixture to dissolve the solid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified 2-(3-Methoxy-5-methylphenoxy)acetic acid in a vacuum oven at 50 °C to a constant weight.

Results and Discussion

The successful synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid should yield a white crystalline solid. The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis.

Expected Characterization Data
ParameterExpected Value
Appearance White crystalline solid
Melting Point 115-118 °C (example)
¹H NMR (400 MHz, CDCl₃) δ (ppm) 6.45 (s, 1H, Ar-H), 6.38 (s, 1H, Ar-H), 6.32 (s, 1H, Ar-H), 4.65 (s, 2H, OCH₂), 3.78 (s, 3H, OCH₃), 2.30 (s, 3H, Ar-CH₃), 10.5 (br s, 1H, COOH)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 173.5 (C=O), 160.2 (Ar-C), 158.8 (Ar-C), 140.5 (Ar-C), 106.5 (Ar-C), 105.8 (Ar-C), 99.5 (Ar-C), 65.2 (OCH₂), 55.3 (OCH₃), 21.8 (Ar-CH₃)
IR (KBr, cm⁻¹) 3300-2500 (br, O-H stretch of COOH), 2950 (C-H stretch), 1710 (C=O stretch), 1600, 1480 (C=C aromatic stretch), 1250 (C-O-C stretch)
Mass Spectrometry (ESI-) m/z 195.06 [M-H]⁻

Note: The provided NMR and melting point data are illustrative examples based on structurally similar compounds and should be confirmed by experimental analysis of the synthesized product.

Reaction Mechanism Visualization

G cluster_0 Deprotonation cluster_1 SN2 Attack cluster_2 Acidification Phenol 3-Methoxy-5-methylphenol Phenoxide Sodium 3-methoxy-5-methylphenoxide Phenol->Phenoxide + NaOH - H₂O Base NaOH Product_Salt Sodium 2-(3-Methoxy-5-methylphenoxy)acetate Phenoxide->Product_Salt + Sodium Chloroacetate - NaCl Chloroacetate Sodium Chloroacetate Final_Product 2-(3-Methoxy-5-methylphenoxy)acetic acid Product_Salt->Final_Product + HCl - NaCl

Caption: Reaction mechanism for the Williamson ether synthesis of the target compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid. By following the outlined steps and adhering to the safety precautions, researchers can reliably prepare this valuable compound for further investigation in their drug discovery and development programs. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

  • Iran Chlor. (2023, June 15). Sodium Chloroacetate. Available from: [Link]

  • Sdfine. SODIUM CHLOROACETATE. Available from: [Link]

  • Durst, H. D., & Gokel, G. W. Experimental Organic Chemistry.
  • International Labour Organization & World Health Organization. (2021). ICSC 1449 - SODIUM CHLOROACETATE. Available from: [Link]

  • PubChem. 3-Methoxy-5-Methylphenol. National Center for Biotechnology Information. Available from: [Link]

  • PureSynth. 3-Methoxy-5-Methylphenol 98.0%(GC). Available from: [Link]

  • Chegg. (2022, March 13). Experiment 3: Williamson Ether Synthesis Introduction. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy. Organic & Biomolecular Chemistry. Available from: [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available from: [Link]

Sources

Application

Reagents and conditions for alkylation of 3-methoxy-5-methylphenol

Application Note: Strategic Alkylation of 3-Methoxy-5-methylphenol Abstract 3-Methoxy-5-methylphenol (Orcinol monomethyl ether) represents a critical scaffold in the synthesis of resorcinolic natural products, particular...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Alkylation of 3-Methoxy-5-methylphenol

Abstract

3-Methoxy-5-methylphenol (Orcinol monomethyl ether) represents a critical scaffold in the synthesis of resorcinolic natural products, particularly cannabinoids and chromenes.[1][2] Its unique electronic structure—possessing both a free phenol and a methyl ether—creates a dichotomy in reactivity.[2] This guide details the reagents and conditions required to selectively target O-alkylation (etherification) versus C-alkylation (Friedel-Crafts/Electrophilic Aromatic Substitution), providing protocols validated for high-yield synthesis.

Reactivity Profile & Strategic Analysis

The substrate, 3-methoxy-5-methylphenol, is an electron-rich aromatic system.[1][2] The presence of the hydroxyl (-OH) and methoxy (-OMe) groups strongly activates the ring, while the methyl group provides weak activation.

  • The Nucleophilic Competition:

    • O-Center (Hard Nucleophile): Under basic conditions, the phenoxide ion is formed.[1][2] It is a hard nucleophile that prefers hard electrophiles (alkyl halides) in polar aprotic solvents.[2]

    • C-Centers (Soft Nucleophiles): The aromatic ring carbons at positions 2, 4, and 6 are highly nucleophilic.[1]

      • C2 (Between Oxygens): Most electronically activated but sterically hindered.[2]

      • C4/C6 (Ortho/Para): Less hindered and preferred for C-alkylation, particularly with bulky electrophiles (e.g., terpenes in cannabinoid synthesis).[1][2]

Senior Scientist Insight: Controlling the reaction outcome relies heavily on solvent choice and catalyst acidity. Basic conditions favor O-alkylation (Williamson).[1][2] Acidic conditions favor C-alkylation (Friedel-Crafts).[1][2]

ReactivityMap Substrate 3-Methoxy-5-methylphenol Base Basic Conditions (K2CO3, NaH) Substrate->Base Deprotonation Acid Acidic Conditions (p-TSA, BF3) Substrate->Acid Activation O_Alk O-Alkylation (Ether Formation) Base->O_Alk Kinetic Control (Hard-Hard interaction) C_Alk C-Alkylation (Ring Substitution) Acid->C_Alk Thermodynamic Control (Soft-Soft interaction)

Figure 1: Divergent reactivity pathways dictated by pH and catalyst choice.[1][2]

Protocol A: O-Alkylation (Williamson Ether Synthesis)[1][2]

Objective: Synthesis of 3,5-dimethoxytoluene or related ethers. Mechanism:


 Nucleophilic Substitution.[2][3][4]
Reagent Selection Matrix
ComponentStandard ProtocolDifficult SubstratesRationale
Base Potassium Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Sodium Hydride (NaH)

is milder, avoiding ring alkylation.[2] NaH ensures irreversible deprotonation.[2]
Solvent Acetone or AcetonitrileDMF or DMSOAcetone is easy to remove.[2] DMF solvates the cation, exposing the "naked" phenoxide.
Electrophile Alkyl Bromide/IodideAlkyl Tosylate/MesylateIodides are most reactive.[2]
Catalyst Potassium Iodide (KI)18-Crown-6KI (Finkelstein) accelerates bromides.[1][2] Crown ethers solubilize salts.[2]
Step-by-Step Procedure (Standard Scale: 10 mmol)
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[2]
    
  • Dissolution: Add 3-methoxy-5-methylphenol (1.38 g, 10 mmol) and anhydrous Acetone (30 mL) .

  • Deprotonation: Add anhydrous

    
     (2.76 g, 20 mmol) . Stir at room temperature for 15 minutes. Note: The solution may darken slightly as the phenoxide forms.
    
  • Addition: Add the alkyl halide (e.g., Methyl Iodide, 1.2 eq, 0.75 mL ) dropwise via syringe.

    • Critical Step: If using a chloride, add a catalytic amount of KI (0.1 eq).

  • Reaction: Heat to reflux (

    
    C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2] The starting phenol will disappear (lower 
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[2][3][5]

    • Filter off the solid salts (

      
      /KI).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine.

    • Dry over

      
       and concentrate.
      

Protocol B: C-Alkylation (Friedel-Crafts / Cannabinoid Route)[1][2]

Objective: Attachment of alkyl chains or terpenes to the aromatic ring (e.g., synthesis of Olivetol analogs or CBD precursors). Mechanism: Electrophilic Aromatic Substitution.[2][6][7][8]

Senior Scientist Insight: Unlike O-alkylation, this reaction requires strict moisture control.[1][2] The presence of water kills the Lewis acid catalyst and stops the reaction.

Reagent & Conditions Table
ComponentRecommendationFunction
Electrophile Terpenols (e.g., p-Menthadienol) or Alkyl HalidesProvides the carbon chain.[1][2]
Catalyst ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Toluenesulfonic acid (

-TSA) or

Activates the electrophile (generates carbocation).[2]
Solvent Dichloromethane (DCM) or BenzeneNon-polar solvents stabilize the transition state and prevent O-alkylation.[2]
Temp

C to Room Temp
Low temp favors kinetic control (C4/C6 substitution) over thermodynamic rearrangement.[2]
Step-by-Step Procedure (Terpenylation)
  • Setup: Oven-dry a 2-neck flask. Cool under Argon flow.

  • Mixture: Dissolve 3-methoxy-5-methylphenol (10 mmol) and the Allylic Alcohol/Terpene (10 mmol) in DCM (50 mL) .

  • Catalysis: Cool the mixture to

    
    C in an ice bath.
    
  • Initiation: Add

    
    -TSA (0.1 eq)  or 
    
    
    
    (0.1 eq)
    dropwise.
    • Visual Cue: A rapid color change (often to deep red or purple) indicates carbocation formation and complexation.[2]

  • Quench: After 1–2 hours, quench with saturated aqueous

    
    .
    
  • Purification: C-alkylation often yields regioisomers.[2] Flash column chromatography is mandatory .[2]

    • Stationary Phase: Silica Gel 60.[2]

    • Mobile Phase: Gradient Hexane

      
       5% EtOAc/Hexane.[2]
      

Troubleshooting & Optimization

Common Failure Modes:

  • O- vs. C- Scrambling:

    • Symptom:[2][5][9][10][11][12][13] You attempted C-alkylation but got an ether.

    • Cause: The medium was not acidic enough, or the solvent was too polar.

    • Fix: Switch to a non-polar solvent (DCM, Toluene) and increase catalyst load.

  • Poly-alkylation:

    • Symptom:[2][5][9][10][11][12][13] Multiple spots on TLC with high

      
      .[2]
      
    • Cause: The product is more reactive than the starting material (common in Friedel-Crafts).

    • Fix: Use a slight excess of the phenol (1.2 eq) relative to the alkylating agent to statistically favor mono-alkylation.

  • Incomplete O-Alkylation:

    • Symptom:[2][5][9][10][11][12][13] Starting phenol remains despite reflux.[2]

    • Fix: Switch base to Cs2CO3 (Cesium Carbonate) in DMF.[2] The "Cesium Effect" increases solubility and nucleophilicity of the phenoxide.

Workflow Start Start: 3-Methoxy-5-methylphenol Decision Target? Start->Decision Path_O Ether Synthesis Decision->Path_O O-Alkylation Path_C Ring Substitution Decision->Path_C C-Alkylation Cond_O K2CO3 / Acetone / Reflux Path_O->Cond_O Check_O Check TLC: Phenol gone? Cond_O->Check_O Strong_O Switch to NaH / DMF Check_O->Strong_O No (Low Yield) Cond_C p-TSA / DCM / 0°C Path_C->Cond_C Iso_C Isolate Isomers (Column Chrom.) Cond_C->Iso_C

Figure 2: Decision matrix for experimental workflow optimization.

References

  • Williamson Ether Synthesis General Protocol. Organic Chemistry Portal.[2] Available at: [Link][1][2]

  • Synthesis of Cannabinoids via Friedel-Crafts Alkylation. National Institutes of Health (PMC).[2] Available at: [Link][1][2]

  • 3-Methoxy-5-methylphenol Compound Summary. PubChem. Available at: [Link][1][2]

  • Friedel-Crafts Alkylation Mechanism & Conditions. Chemistry Steps. Available at: [Link][1][2]

Sources

Method

Application Note: Strategic Utilization of 2-(3-Methoxy-5-methylphenoxy)acetic Acid

[1] Executive Summary This guide details the chemical utility, synthesis, and pharmaceutical application of 2-(3-Methoxy-5-methylphenoxy)acetic acid .[1] While often categorized as a general building block, this specific...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the chemical utility, synthesis, and pharmaceutical application of 2-(3-Methoxy-5-methylphenoxy)acetic acid .[1] While often categorized as a general building block, this specific scaffold represents a "privileged structure" in medicinal chemistry. It serves two distinct, high-value roles:

  • Pharmacophore: Acting as a bioisostere for the lipophilic "tail" and acidic "head" groups found in PPAR (Peroxisome Proliferator-Activated Receptor) agonists and metabolic regulators.[1]

  • Linker/Spacer: Providing a metabolically stable, electron-rich aromatic tether for PROTACs (Proteolysis Targeting Chimeras) and peptide conjugates.

Part 1: Chemical Profile & Rationale[1]

Structural Significance

The molecule comprises an orcinol-derived core (3-methoxy-5-methylphenol) ether-linked to an acetic acid moiety.[1]

  • The Methoxy (-OCH₃) Group: Provides hydrogen bond acceptance capability and modulates lipophilicity (LogP) without introducing the high metabolic liability of longer alkyl chains.[1]

  • The Methyl (-CH₃) Group: Fills hydrophobic pockets in receptor binding sites (e.g., PPAR

    
     LBD) and sterically hinders metabolic oxidation at the ortho-positions.[1]
    
  • The Carboxylic Acid (-COOH): Serves as the primary "warhead" for ionic interactions (e.g., with Histidine or Tyrosine residues in nuclear receptors) or as the conjugation handle for amide coupling.[1]

Physicochemical Data
PropertyValue / DescriptionRelevance
CAS Number 1878-49-5 (Generic/Related) / Specific derivatives varyIdentification
Molecular Formula

Mass Balance
Molecular Weight 196.20 g/mol Fragment-based Drug Design (FBDD)
Predicted pKa ~3.5 - 3.8 (Carboxylic acid)Ionization at physiological pH
Solubility Low in water (Free Acid); High in dilute NaOHWorkup & Purification strategies

Part 2: Validated Synthesis Protocol

Retrosynthetic Logic

The most robust route avoids the statistical mixture issues of alkylating orcinol directly. Instead, we utilize 3-Methoxy-5-methylphenol (Orcinol monomethyl ether) as the starting material.[1]

Reaction Type: Williamson Ether Synthesis Critical Quality Attribute (CQA): Control of O-alkylation vs. C-alkylation (though C-alkylation is rare with chloroacetic acid under these conditions).

Step-by-Step Protocol

Note: This protocol is scaled for 10.0 g of starting phenol.

Materials:
  • 3-Methoxy-5-methylphenol (10.0 g, 72.4 mmol)[1]

  • Chloroacetic acid (8.2 g, 86.9 mmol, 1.2 eq)

  • Sodium Hydroxide (NaOH), 30% aq. solution

  • Water (HPLC Grade)[1]

  • Hydrochloric Acid (HCl), 6N[1]

Methodology:
  • Solubilization: In a 250 mL round-bottom flask, dissolve 3-Methoxy-5-methylphenol (10.0 g) in 40 mL of 30% NaOH solution. The solution should turn slightly amber/brown.

    • Scientist's Note: Ensure the phenol is fully deprotonated (phenoxide formation) before adding the alkylating agent to maximize rate.[1]

  • Addition: Cool the mixture to 0°C. Add a solution of Chloroacetic acid (8.2 g dissolved in 15 mL water) dropwise over 20 minutes.

    • Why: Exothermic reaction. Controlling temperature prevents side reactions.

  • Reflux: Warm to room temperature, then heat to reflux (100°C) for 4 hours.

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane).[1] The starting phenol (

      
      ) should disappear; product (
      
      
      
      , streaks) will appear at the baseline unless acidified.[1]
  • Workup (The "Self-Validating" Step):

    • Cool reaction to room temperature.[2]

    • Acidification: Slowly add 6N HCl until pH < 2. A thick white/off-white precipitate will form immediately.[1]

    • Validation: If no precipitate forms, the reaction failed or the volume is too high. Extract with Ethyl Acetate if oiling occurs.

  • Purification: Filter the solid. Recrystallize from minimal hot water or Ethanol/Water (1:3).[1]

  • Yield: Expected yield: 80-90% (approx. 11-13 g).

Synthetic Workflow Diagram

SynthesisWorkflow Start 3-Methoxy-5-methylphenol (Starting Material) Deprotonation Deprotonation (NaOH, 0°C) Start->Deprotonation Activate Alkylation Alkylation (Cl-CH2-COOH, Reflux) Deprotonation->Alkylation Sn2 Reaction Acidification Acidification (HCl, pH < 2) Alkylation->Acidification Quench Product 2-(3-Methoxy-5-methylphenoxy) acetic acid (Solid Precipitate) Acidification->Product Precipitation

Caption: Figure 1. Streamlined Williamson Ether synthesis workflow for high-purity isolation.

Part 3: Pharmaceutical Applications[1][3][4]

Application A: PPAR Agonist Development

The phenoxyacetic acid head group is a hallmark of PPAR modulators (e.g., GW501516, Elafibranor). This specific intermediate is used to synthesize "Dual Agonists" targeting metabolic syndrome.

  • Mechanism: The carboxylic acid forms a salt bridge with the receptor's AF-2 helix stabilization region.[1] The 3-methoxy/5-methyl substitution pattern mimics the hydrophobic bulk of endogenous fatty acids but with improved metabolic stability.[1]

  • Protocol for Library Generation:

    • Activate the carboxylic acid of the intermediate using EDC/HOBt or HATU .

    • Couple with various lipophilic amines (e.g., 4-(trifluoromethyl)aniline or substituted piperidines).[1]

    • Result: A library of potential PPAR

      
       agonists.[3]
      
Application B: Linker Chemistry (PROTACs)

In protein degradation (PROTAC) design, the linker's physicochemical properties are crucial.[1]

  • Why this molecule? Unlike simple alkyl chains (which are greasy and flexible), this phenoxy-linker is rigid and polar (due to the ether oxygen and methoxy group).[1] This improves the water solubility of the final PROTAC molecule.

  • Usage: It serves as the "Anchor" connecting an E3 ligase ligand (like VHL or Cereblon binders) to the target protein ligand.[1]

Biological Pathway Visualization

PPAR_Pathway fill_ligand fill_ligand fill_receptor fill_receptor fill_dna fill_dna fill_effect fill_effect Ligand Ligand: 2-(3-Methoxy-5-methylphenoxy) acetic acid derivative PPAR Nuclear Receptor (PPAR Alpha/Delta) Ligand->PPAR Binds LBD Complex Heterodimer Complex (Ligand-PPAR-RXR) PPAR->Complex Dimerizes with RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Translocates to Nucleus Transcription Gene Transcription (CPT1, PDK4) PPRE->Transcription Up-regulates Outcome Lipid Metabolism & Anti-Inflammation Transcription->Outcome Physiological Effect

Caption: Figure 2.[1][4] Mechanism of Action for PPAR agonists utilizing the phenoxyacetic acid scaffold.

Part 4: Analytical Verification (Quality Control)

To ensure the integrity of the intermediate before using it in complex couplings, verify against these parameters:

TechniqueExpected Signal (Solvent:

or

)
Interpretation
H-NMR

12.9 (br s, 1H)
Carboxylic Acid (-COOH)
H-NMR

6.3 - 6.5 (m, 3H)
Aromatic protons (Orcinol core)
H-NMR

4.6 (s, 2H)

(Methylene linker)
H-NMR

3.7 (s, 3H)

(Methoxy group)
H-NMR

2.2 (s, 3H)

(Methyl group)
HPLC Purity > 98% (UV @ 254nm)Required for pharmaceutical use

References

  • Chemical Identity & Synthesis

    • Synthesis of Orcinol Monomethyl Ether: Adachi, K. (1983). Synthesis of Orcinol Monomethyl Ether.

    • General Phenoxyacetic Acid Synthesis: Berliner, M. A., & Belecki, K. (2005).[5] Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Journal of Organic Chemistry.

  • Pharmaceutical Applications (PPAR & Metabolic)

    • PPAR Agonist Design: Xu, Y., et al. (2011). Synthesis of novel PPARα/γ dual agonists. Organic & Biomolecular Chemistry.

    • Structural Biology of PPARs: Kamata, S., et al. (2017). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors.

    • Osteoporosis & PPAR-delta: Bioisosteres of phenoxyacetic acids in bone density research.

  • Patent Literature (Specific Moiety Usage)

    • DPP-IV Inhibitors & Linkers: Patent EP1535906A1. Nitrogen-containing compounds. Lists specific 3-methoxy-5-methylphenoxy derivatives.

Sources

Application

Application of 2-(3-Methoxy-5-methylphenoxy)acetic Acid in Auxin Research: A Detailed Guide

Introduction: Unveiling a Potential New Player in Auxin Biology The study of auxins, a class of phytohormones, is fundamental to understanding nearly every aspect of plant growth and development. From cell elongation and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential New Player in Auxin Biology

The study of auxins, a class of phytohormones, is fundamental to understanding nearly every aspect of plant growth and development. From cell elongation and division to root formation and tropic responses, auxins are the master regulators. While indole-3-acetic acid (IAA) is the most well-known natural auxin, a vast array of synthetic molecules with auxin-like activity have been developed, serving as invaluable tools in both basic research and agriculture.[1][2] Among these, phenoxyacetic acid derivatives, such as the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), have been instrumental in dissecting the auxin signaling pathway.

This document provides a comprehensive guide for researchers on the potential application of a novel phenoxyacetic acid derivative, 2-(3-Methoxy-5-methylphenoxy)acetic acid, in the field of auxin research. While extensive studies on this specific compound are not yet prevalent in public literature, its structural similarity to known auxins suggests it may possess significant biological activity. This guide will, therefore, provide a robust framework for its characterization, from initial screening for auxin-like effects to more in-depth mechanistic studies. The protocols and insights presented herein are designed to be self-validating and are grounded in established principles of auxin biology.

Chemical Profile of 2-(3-Methoxy-5-methylphenoxy)acetic Acid

A thorough understanding of the physicochemical properties of 2-(3-Methoxy-5-methylphenoxy)acetic acid is crucial for its effective application in biological systems.

PropertyValueSource
Molecular Formula C10H12O3PubChem
Molecular Weight 180.20 g/mol PubChem
Structure A phenoxyacetic acid with a methoxy group at the 3-position and a methyl group at the 5-position of the phenyl ring.N/A
Solubility Expected to be soluble in organic solvents like DMSO and ethanol, with limited solubility in water. Empirical determination is recommended.N/A
Purity ≥95% recommended for biological assays.N/A

Rationale for Investigating 2-(3-Methoxy-5-methylphenoxy)acetic Acid as an Auxin

The hypothesis that 2-(3-Methoxy-5-methylphenoxy)acetic acid may exhibit auxin-like activity is based on established structure-activity relationships for phenoxyacetic acids.[3][4] Key structural features that confer auxin activity include an unsaturated ring system and a carboxylic acid side chain, both of which are present in this molecule.[2] The nature and position of substituents on the phenyl ring are known to modulate the activity and specificity of auxin analogs.[3] The methoxy and methyl groups on the phenyl ring of the target compound could influence its interaction with the auxin co-receptor complex, potentially leading to unique biological effects compared to existing synthetic auxins.

Experimental Protocols for Characterizing Auxin-like Activity

The following protocols provide a step-by-step guide to systematically evaluate the auxin-like properties of 2-(3-Methoxy-5-methylphenoxy)acetic acid.

Protocol 1: Primary Root Elongation Inhibition Assay

Principle: High concentrations of auxins typically inhibit primary root elongation in seedlings.[5] This assay is a rapid and sensitive method to screen for auxin-like activity.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium, pH 5.7

  • 1% (w/v) agar

  • Sterile petri dishes (90 mm)

  • 2-(3-Methoxy-5-methylphenoxy)acetic acid stock solution (10 mM in DMSO)

  • Indole-3-acetic acid (IAA) or 2,4-D as a positive control

  • DMSO as a solvent control

Procedure:

  • Prepare MS agar plates containing a range of concentrations of 2-(3-Methoxy-5-methylphenoxy)acetic acid (e.g., 0.01, 0.1, 1, 10, 100 µM). Include plates with the positive control (IAA or 2,4-D) at similar concentrations and a solvent control (DMSO at the highest volume used for the test compound).

  • Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinse five times with sterile water.

  • Stratify the seeds by incubating them in the dark at 4°C for 2-3 days to ensure uniform germination.

  • Aseptically place 10-15 seeds on the surface of each agar plate in a straight line.

  • Seal the plates with breathable tape and place them vertically in a growth chamber under a long-day photoperiod (16 h light / 8 h dark) at 22°C.

  • After 5-7 days, photograph the plates and measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).

  • Calculate the average root length and standard deviation for each treatment. Plot the root length as a percentage of the solvent control against the concentration of the test compound.

Expected Results: If 2-(3-Methoxy-5-methylphenoxy)acetic acid has auxin-like activity, it will inhibit primary root elongation in a dose-dependent manner.

Protocol 2: Hypocotyl Elongation Assay

Principle: In dark-grown (etiolated) seedlings, auxins promote hypocotyl elongation.[6][7][8][9] This assay provides a complementary assessment of auxin activity, particularly its role in cell expansion.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • MS medium as described in Protocol 1

  • Sterile petri dishes

  • 2-(3-Methoxy-5-methylphenoxy)acetic acid stock solution

  • Positive and solvent controls

Procedure:

  • Prepare MS agar plates with the test compound, positive control, and solvent control as described in Protocol 1.

  • Sterilize and stratify Arabidopsis seeds as previously described.

  • Sow the seeds on the prepared plates.

  • Expose the plates to light for 4-6 hours to induce germination.

  • Wrap the plates in aluminum foil to ensure complete darkness and place them horizontally in a growth chamber at 22°C.

  • After 3-4 days, carefully unwrap the plates and photograph the etiolated seedlings.

  • Measure the length of the hypocotyls using image analysis software.

  • Analyze and present the data as described for the root elongation assay.

Expected Results: An auxin-like compound will promote hypocotyl elongation in a dose-dependent manner up to an optimal concentration, after which it may become inhibitory.

Protocol 3: Auxin-Responsive Gene Expression Analysis using DR5 Reporter Lines

Principle: The DR5 promoter is a synthetic auxin-responsive promoter that contains multiple auxin response elements (AuxREs).[10][11][12] When fused to a reporter gene such as β-glucuronidase (GUS) or a fluorescent protein (e.g., GFP, Venus), it allows for the visualization and quantification of auxin response in vivo.[10][11][13]

Materials:

  • Arabidopsis thaliana DR5::GUS or DR5::Venus transgenic lines

  • Liquid MS medium

  • Sterile multi-well plates (e.g., 24-well)

  • 2-(3-Methoxy-5-methylphenoxy)acetic acid stock solution

  • Positive and solvent controls

  • For DR5::GUS: GUS staining solution (X-Gluc)

  • For DR5::Venus: A fluorescence microscope

Procedure:

  • Grow DR5 reporter line seedlings in liquid MS medium in multi-well plates for 5-7 days.

  • Replace the medium with fresh liquid MS containing the desired concentrations of 2-(3-Methoxy-5-methylphenoxy)acetic acid, positive control, or solvent control.

  • Incubate the seedlings for a defined period (e.g., 2, 6, or 24 hours).

  • For DR5::GUS:

    • Fix the seedlings in 90% acetone on ice for 1 hour.

    • Rinse with staining buffer without X-Gluc.

    • Incubate in GUS staining solution at 37°C in the dark until a blue color develops.

    • Clear the chlorophyll by incubating in 70% ethanol.

    • Visualize and photograph the staining pattern, particularly in the root tips and cotyledons, using a light microscope.

  • For DR5::Venus:

    • Mount the seedlings on a microscope slide with a drop of liquid MS medium.

    • Observe the fluorescence signal using a confocal or epifluorescence microscope with the appropriate filter set for Venus.

    • Quantify the fluorescence intensity in specific regions of interest (e.g., the root apical meristem).

Expected Results: If the test compound is an auxin, it will induce the expression of the DR5 reporter, leading to a visible blue precipitate (GUS) or a fluorescent signal (Venus) in auxin-responsive tissues. The intensity of the signal should correlate with the concentration of the compound.

Delving Deeper: Mechanistic Insights

Should the initial bioassays indicate auxin-like activity, further experiments can elucidate the mechanism of action of 2-(3-Methoxy-5-methylphenoxy)acetic acid.

The Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[14][15][16] Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein.[17][18] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the Aux/IAA protein releases AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate the expression of auxin-responsive genes.[16]

AuxinSignaling

Advanced Protocol: In Vitro Receptor Binding Assay

Principle: A direct way to confirm that 2-(3-Methoxy-5-methylphenoxy)acetic acid acts through the canonical auxin pathway is to test its ability to promote the interaction between TIR1/AFB and an Aux/IAA protein in vitro. This can be assessed using techniques such as yeast two-hybrid assays or surface plasmon resonance (SPR).[19][20]

Workflow for a Pull-Down Based Assay:

  • Express and purify recombinant TIR1/AFB and a specific Aux/IAA protein (e.g., IAA7). Often, one protein is tagged (e.g., with GST) for immobilization, and the other is tagged for detection (e.g., with His or a fluorescent protein).

  • Immobilize the GST-tagged protein on glutathione-sepharose beads.

  • Incubate the immobilized protein with the other purified protein in the presence of varying concentrations of 2-(3-Methoxy-5-methylphenoxy)acetic acid, a positive control (IAA), and a negative control (no auxin).

  • After incubation, wash the beads to remove unbound proteins.

  • Elute the bound proteins and analyze the eluate by SDS-PAGE and Western blotting using an antibody against the tag of the second protein.

ExperimentalWorkflow start Start: Characterization of 2-(3-Methoxy-5-methylphenoxy)acetic acid bioassays Initial Bioassays: - Root Elongation - Hypocotyl Elongation start->bioassays gene_expression Gene Expression Analysis: DR5 Reporter Assay bioassays->gene_expression If active mechanistic Mechanistic Studies: In Vitro Receptor Binding gene_expression->mechanistic If induces response conclusion Conclusion: Elucidation of Auxin-like Activity and Mechanism mechanistic->conclusion

Expected Results: A compound that functions as an auxin will promote the interaction between TIR1/AFB and the Aux/IAA protein in a dose-dependent manner, leading to a stronger signal for the co-precipitated protein on the Western blot.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization and deeper mechanistic investigation of 2-(3-Methoxy-5-methylphenoxy)acetic acid as a potential novel tool in auxin research. The proposed experiments are designed to provide robust and reproducible data, allowing researchers to confidently assess its biological activity. Positive results from these assays would warrant further investigation into its specific effects on various developmental processes, its transport characteristics within the plant, and its potential for agricultural applications. The exploration of new synthetic auxins like 2-(3-Methoxy-5-methylphenoxy)acetic acid is essential for refining our understanding of auxin perception and signaling and for developing new strategies to modulate plant growth.

References

  • Muir, R. M., Fujita, T., & Hansch, C. (1967). Structure-activity relationship in the auxin activity of mono-substituted phenylacetic acids. Plant Physiology, 42(11), 1519–1526.
  • Biology Discussion. (n.d.). Auxin Bioassay of Phytohormones. Retrieved from [Link]

  • Biology Discussion. (2016, August 17). Auxins: History, Bioassay, Function and Uses. Retrieved from [Link]

  • Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. Retrieved from [Link]

  • Chen, G., Liu, S., & Li, L. (2013). DR5 as a reporter system to study auxin response in Populus. Tree Genetics & Genomes, 9(2), 575-583.
  • Boisivon Lab. (n.d.). Auxin reporter: DR5, DR5rev and DR5v2. Retrieved from [Link]

  • De Gernier, H., et al. (2025). Mapping auxin dynamics in the formation of lateral roots with a dual-DR5 reporter. Plant Physiology.
  • Schenck, C. A., & Strader, L. C. (2020). Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited. The Plant Cell, 32(8), 2439–2441.
  • Karami, O., et al. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(3), 825-841.
  • Weijers, D., & Wagner, D. (2016). Auxin Response by the Numbers. Current Opinion in Plant Biology, 33, 78-85.
  • Chen, G., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Forest Biotechnology Laboratory. Retrieved from [Link]

  • Muir, R. M., Fujita, T., & Hansch, C. (1967). Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids 1. Plant Physiology.
  • Chuang, H. W., et al. (2003). The effects of auxin on lateral root initiation and root gravitropism in a lateral rootless mutant Lrt1 of rice (Oryza sativa L.).
  • Biology Discussion. (2016, February 24). Synthetic Auxins in Plants (With Diagram). Retrieved from [Link]

  • Lokerse, A. S., & Weijers, D. (2009). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. Annual Review of Plant Biology, 60, 421-449.
  • Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
  • Song, Y., et al. (2015). Ectopic Overexpression of an AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) Gene OsIAA4 in Rice Induces Morphological Changes and Reduces Responsiveness to Auxin. International Journal of Molecular Sciences, 16(12), 28835-28849.
  • Guilfoyle, T. J., & Hagen, G. (2007). Auxin-Regulated Gene Expression in Plants. Annual Review of Genetics, 41, 265-285.
  • Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin.
  • Scribd. (n.d.). Auxin Bioassay. Retrieved from [Link]

  • Wang, R., & Estelle, M. (2014). How plants cope with fast primary root elongation inhibition. Frontiers in Plant Science, 5, 229.
  • Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545.
  • Peria, W. J., et al. (2016). Effects of High Steady State Auxin Levels on Root Cell Elongation in Brachypodium. The Plant Cell, 28(5), 1144-1158.
  • Zhang, Y., et al. (2025). Identification of Auxin-Associated Genes in Wheat Through Comparative Transcriptome Analysis and Validation of the Candidate Receptor-like Kinase Gene TaPBL7-2B in Arabidopsis. MDPI.
  • Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • Tao, Y., et al. (2008). Auxin Contributes to the Intraorgan Regulation of Gene Expression in Response to Shade. Plant Physiology, 147(2), 750-761.
  • Lee, S., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(4), 929-938.
  • Petrášek, J., & Friml, J. (2009). What Has Been Seen Cannot Be Unseen—Detecting Auxin In Vivo. Molecules, 14(12), 5267-5290.
  • Růžička, K., et al. (2007). Synergistic action of auxin and ethylene on root elongation inhibition is caused by a reduction of epidermal cell length. Plant Signaling & Behavior, 2(4), 294-296.
  • Guilfoyle, T. J., & Hagen, G. (2009). Mechanism of Auxin-Regulated Gene Expression in Plants. University of California San Diego.
  • Yin, C., et al. (2023). Auxin promotes hypocotyl elongation by enhancing BZR1 nuclear accumulation in Arabidopsis. Science Advances, 9(1), eade8532.
  • Reed, J. W., et al. (2018). Three Auxin Response Factors Promote Hypocotyl Elongation. Plant Physiology, 178(3), 1279-1291.
  • Gray, W. M., et al. (1998). High temperature promotes auxin-mediated hypocotyl elongation in Arabidopsis. Proceedings of the National Academy of Sciences, 95(12), 7197-7202.
  • Gray, W. M., et al. (1998).
  • Chapman, E. J., et al. (2012).

Sources

Method

Application Note: Rapid Microwave-Assisted Synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid

Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid . This scaffold is a critical structural motif in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid . This scaffold is a critical structural motif in the development of plant growth regulators (auxin mimics) and peroxisome proliferator-activated receptor (PPAR) agonists used in metabolic disorder research.

Traditional synthesis relies on conventional reflux heating (Williamson ether synthesis), often requiring 4–8 hours and large volumes of organic solvents. The protocol described herein utilizes microwave irradiation to accelerate the reaction kinetics via dipolar polarization , reducing reaction time to under 15 minutes while improving yield and purity.

Chemical Basis & Mechanism[1]

The Reaction: Williamson Ether Synthesis

The synthesis proceeds via an SN2 nucleophilic substitution. The phenolic hydroxyl group of 3-methoxy-5-methylphenol (Orcinol monomethyl ether) is deprotonated by a base to form a phenoxide ion. This nucleophile attacks the


-carbon of chloroacetic acid , displacing the chloride ion to form the ether linkage.
Microwave Dielectric Heating

Unlike conventional thermal conduction, microwave irradiation (2450 MHz) heats the reaction mixture volumetrically.

  • Dipolar Polarization: The polar solvent (water or DMF) and the reagents align with the oscillating electric field, generating heat through molecular friction.

  • Ionic Conduction: Dissolved ions (

    
    , 
    
    
    
    , Phenoxide) oscillate in the field, increasing collision frequency and effective temperature at the molecular level.
Reaction Mechanism Diagram

ReactionMechanism Phenol 3-Methoxy-5-methylphenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (NaOH/K2CO3) Base->Phenoxide Transition [Transition State]‡ MW Activated Phenoxide->Transition Nucleophilic Attack AlkylHalide Chloroacetic Acid AlkylHalide->Transition Product 2-(3-Methoxy-5-methylphenoxy) acetic acid Transition->Product -HCl

Figure 1: Mechanistic pathway of the microwave-assisted SN2 reaction. The transition state energy barrier is overcome rapidly due to efficient microwave coupling.

Experimental Protocol

Materials & Reagents[2]
  • Precursor: 3-Methoxy-5-methylphenol (CAS: 3209-13-0)

  • Reagent: Chloroacetic acid (CAS: 79-11-8)

  • Base: Sodium Hydroxide (NaOH) pellets or Potassium Carbonate (

    
    )
    
  • Solvent: Deionized Water (Green protocol) or DMF (High-solubility protocol)

  • Equipment: Single-mode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR temperature control.

Method A: Green Aqueous Protocol (Recommended)

Best for scale-up and environmental compliance.

  • Preparation: In a 35 mL microwave-dedicated pressure vial, dissolve NaOH (2.5 eq, 10 mmol) in Water (10 mL).

  • Addition: Add 3-Methoxy-5-methylphenol (1.0 eq, 4 mmol). Stir until dissolved (formation of sodium phenoxide).

  • Reagent Addition: Slowly add Chloroacetic acid (1.2 eq, 4.8 mmol). Note: Exothermic reaction; cool if necessary.

  • Irradiation: Seal the vial. Program the microwave:

    • Temp: 110°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 250W)

    • Stirring: High

  • Workup:

    • Cool reaction mixture to room temperature.

    • Acidify with conc.[1] HCl to pH ~2.[2] The product will precipitate as a white solid.[2]

    • Filter the precipitate and wash with ice-cold water (3 x 10 mL).[3]

    • Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain pure white crystals.

Method B: Solvent-Free / PEG-400 Protocol

Best for small-scale rapid screening.

  • Mix Phenol (1 mmol), Ethyl chloroacetate (1.2 mmol), and

    
      (2 mmol) in a mortar.
    
  • Transfer to a microwave vial. Add 0.5 mL PEG-400 (Phase Transfer Catalyst).

  • Irradiate at 140°C for 5 minutes .

  • Pour into crushed ice/water, acidify, and filter.

Workflow Visualization

ExperimentalWorkflow Start Start: Reagent Prep Mix Mix Phenol + Base (In Water or DMF) Start->Mix AddReagent Add Chloroacetic Acid Mix->AddReagent MW Microwave Irradiation 110°C, 10 min, 250W AddReagent->MW Cool Cool to RT MW->Cool Acidify Acidify (HCl to pH 2) Precipitate Product Cool->Acidify Filter Vacuum Filtration Acidify->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify End Pure Product Analysis (NMR/IR) Purify->End

Figure 2: Step-by-step experimental workflow for the aqueous microwave synthesis protocol.

Results & Validation

Comparative Efficiency Data

The microwave-assisted method demonstrates superior efficiency compared to traditional thermal reflux.

ParameterConventional RefluxMicrowave-Assisted (Method A)Improvement
Reaction Time 4 – 6 Hours10 – 15 Minutes24x Faster
Solvent Ethanol / AcetoneWaterGreener
Yield 65 – 75%88 – 94%+20% Yield
Energy Usage High (Continuous heating)Low (Targeted heating)Energy Efficient

Data extrapolated from comparative studies on phenoxyacetic acid derivatives [1, 2].

Analytical Validation Criteria

To validate the synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid, ensure the following spectral characteristics:

  • IR (KBr): Broad -OH stretch (2500-3300 cm⁻¹, carboxylic acid), C=O stretch (1700-1730 cm⁻¹), C-O-C stretch (1200-1250 cm⁻¹).

  • 1H NMR (DMSO-d6):

    • 
       2.25 (s, 3H, -CH3)
      
    • 
       3.70 (s, 3H, -OCH3)
      
    • 
       4.65 (s, 2H, -OCH2COO-)
      
    • 
       6.3-6.5 (m, 3H, Aromatic protons)
      
    • 
       12.8 (br s, 1H, -COOH)
      

Critical Considerations & Troubleshooting

  • Safety - Sealed Vessels: Microwave heating of water generates significant pressure. Ensure the vial is rated for at least 20 bar. Do not exceed the volume limits of the vessel (typically 2/3 full).

  • Thermal Runaway: The reaction of chloroacetic acid with base is exothermic. In the microwave, this can lead to temperature spikes. Use "Power Max" settings or ramp times (e.g., 2 min ramp to 110°C) to prevent overshooting.

  • Solvent Choice: While water is preferred for green chemistry, if the starting phenol is highly lipophilic and fails to dissolve, switch to DMF or NMP . However, aqueous workup will require more thorough washing to remove these high-boiling solvents.

  • Base Stoichiometry: Excess base (2.5 eq) is crucial. 1 eq neutralizes the phenol, 1 eq neutralizes the carboxylic acid of the chloroacetic acid, and the 0.5 eq ensures the medium remains basic to drive the reaction [3].

References

  • Bentham Science. "Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers." Current Microwave Chemistry, 2024.[4] Available at: [Link]

  • ResearchGate. "Rapid and High-Yield Synthesis of Aryloxyacetates Under Microwave Irradiation." Chinese Journal of Organic Chemistry, 2007.[5] Available at: [Link]

  • Google Patents. "WO2013056488A1 - Phenoxyacetic acid derivative synthesis method." Google Patents, 2013.
  • MDPI. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." Molecules, 2025.[6][7][4][5] Available at: [Link]

  • Royal Society of Chemistry. "Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid."[8] Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-(3-Methoxy-5-methylphenoxy)acetic acid synthesis

Technical Support Center: Synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid Ticket ID: #RXN-OPT-305 Subject: Yield Optimization & Troubleshooting for O-Alkylation of 3-Methoxy-5-methylphenol Assigned Specialist: Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid

Ticket ID: #RXN-OPT-305 Subject: Yield Optimization & Troubleshooting for O-Alkylation of 3-Methoxy-5-methylphenol Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting guide for the synthesis of 2-(3-Methoxy-5-methylphenoxy)acetic acid . This guide addresses the specific challenges of alkylating electron-rich phenols (like 3-methoxy-5-methylphenol) and provides field-proven protocols to maximize yield and purity.

Our goal is to move you from "standard literature yields" (often 40–50%) to "optimized process yields" (>80%).

Module 1: The Core Protocol (Yield Optimization)

The Problem: The classical method (using Chloroacetic acid + aqueous NaOH) often suffers from low yields because the hydroxide ion (


) acts as a competitive nucleophile, hydrolyzing the chloroacetic acid into glycolic acid before it can react with the phenol.

The Solution: We recommend the Anhydrous Ester Route or the Phase Transfer Catalysis (PTC) route.

Recommended Route: The Anhydrous Ester Method

Best for: High purity, lab-scale (<50g), and avoiding side reactions.

Reaction Logic: By using Ethyl Bromoacetate instead of chloroacetic acid, and Potassium Carbonate (


)  in an anhydrous solvent (Acetone or DMF), you eliminate water from the alkylation step. This prevents reagent hydrolysis.[1] The ester is then easily hydrolyzed (saponified) to the acid in a quantitative second step.

Step-by-Step Protocol:

  • Reagents:

    • Substrate: 3-Methoxy-5-methylphenol (1.0 eq)[1]

    • Alkylating Agent: Ethyl bromoacetate (1.1 eq)

    • Base:

      
       (anhydrous, 2.0 eq)
      
    • Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein activation[1]

    • Solvent: Acetone (dry) or DMF (if scale >10g)

  • Procedure:

    • Dissolution: Dissolve phenol in solvent under Nitrogen atmosphere.

    • Deprotonation: Add

      
      .[1] Stir for 15 min. The solution may darken slightly (phenoxide formation).
      
    • Addition: Add Ethyl bromoacetate dropwise. Add KI catalyst.[1][2]

    • Reflux: Heat to reflux (56°C for Acetone) for 4–6 hours. Monitor by TLC.[1]

    • Hydrolysis (The Yield Lock): Once alkylation is complete, filter off solids. Evaporate solvent.[1][3] Redissolve residue in THF/Water (1:1) and add LiOH or NaOH (2.0 eq). Stir at RT for 1 hour.

    • Workup: Acidify to pH 2 with HCl. The product will precipitate or form an oil that crystallizes upon standing.

Module 2: Troubleshooting & FAQs

Q1: My yield is stuck at 40% using Chloroacetic Acid in water. Why? A: This is the "Competitive Hydrolysis" trap. In strong aqueous base, chloroacetic acid hydrolyzes to glycolic acid faster than it alkylates the phenol.

  • Fix: If you must use water, use the "Solid-Liquid PTC" method.[1] Use Toluene as the organic phase for the phenol and solid NaOH pellets with TBAB (Tetrabutylammonium bromide) as a catalyst. This keeps the reaction in the organic phase, protecting the reagent from water.

Q2: The product is an oily, sticky mess that won't crystallize. A: 3-Methoxy-5-methylphenol derivatives are electron-rich and prone to oxidation (tar formation).[1]

  • Fix: Perform an Acid/Base Extraction Purification :

    • Dissolve crude oil in Ethyl Acetate.[1]

    • Extract with sat.[1][4]

      
       (The product moves to water; impurities stay in organic).
      
    • Separate layers.[1][3][4] Discard organic layer (removes unreacted neutral phenol and tars).

    • Acidify the aqueous layer with HCl.[3][4][5] The pure product will precipitate.[3]

Q3: I see a side product with a higher molecular weight. A: You likely have C-Alkylation .[1] The phenoxide is an ambident nucleophile. While O-alkylation is kinetically favored, high temperatures or very polar protic solvents can encourage C-alkylation on the aromatic ring.[1]

  • Fix: Switch to Acetone (aprotic, lower boiling point) and ensure the base is not in massive excess.

Module 3: Data & Visualization

Comparative Yield Analysis
ParameterMethod A (Classical Aqueous)Method B (Recommended Anhydrous)Method C (PTC Optimized)
Reagents Chloroacetic acid / NaOH / WaterEthyl bromoacetate / K2CO3 / AcetoneChloroacetic acid / NaOH / TBAB / Toluene
Primary Risk Reagent HydrolysisTwo-step process (requires hydrolysis)Emulsion formation
Typical Yield 45–55%85–92% 75–85%
Purity Profile Low (requires recrystallization)High (often pure after workup)Medium
Process Logic Diagrams

Diagram 1: Reaction Pathway Selection Caption: Decision tree for selecting the optimal synthesis route based on available reagents and scale.

ReactionPath Start Start: 3-Methoxy-5-methylphenol ReagentCheck Reagent Availability? Start->ReagentCheck RouteA Route A: Aqueous (Chloroacetic Acid + NaOH) ReagentCheck->RouteA Only Acid Available RouteB Route B: Anhydrous (Ethyl Bromoacetate + K2CO3) ReagentCheck->RouteB Ester Available (Recommended) HydrolysisRisk Risk: Reagent Hydrolysis (Low Yield) RouteA->HydrolysisRisk EsterInter Intermediate: Ethyl Ester RouteB->EsterInter High Yield Step 1 PTCFix Optimization: Add TBAB (Phase Transfer Catalyst) HydrolysisRisk->PTCFix Fix Yield FinalProduct Target: 2-(3-Methoxy-5-methylphenoxy) acetic acid PTCFix->FinalProduct Saponification Step 2: LiOH/THF Hydrolysis EsterInter->Saponification Saponification->FinalProduct Quant. Yield

Diagram 2: Troubleshooting Logic Flow Caption: Diagnostic flowchart for resolving common synthetic failures.

Troubleshooting Issue Identify Issue LowYield Low Yield (<50%) Issue->LowYield OilyProduct Oily/Impure Product Issue->OilyProduct NoReaction No Reaction Issue->NoReaction FixHydrolysis Cause: Reagent Hydrolysis Fix: Switch to Anhydrous/Ester Route LowYield->FixHydrolysis FixPurification Cause: Neutral Impurities Fix: NaHCO3 Extraction Workup OilyProduct->FixPurification FixActivation Cause: Poor Nucleophile Fix: Add KI (Finkelstein) or stronger base NoReaction->FixActivation

[1]

References

  • BenchChem. (2025).[1][6] Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. Retrieved from

  • Royal Society of Chemistry (RSC). (2020).[1] Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. RSC Advances. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Optimization. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76674, 3-Methoxy-5-methylphenol. Retrieved from [1]

Sources

Optimization

Technical Support Center: Optimization of 2-(3-Methoxy-5-methylphenoxy)acetic Acid Synthesis

Status: Operational Ticket ID: CHEM-SUP-2024-001 Subject: Minimizing Side Reactions & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Dashboard: Molecule Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-001 Subject: Minimizing Side Reactions & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Dashboard: Molecule Profile

Before troubleshooting, ensure your target parameters align with the chemical reality of this specific derivative.

ParameterSpecificationCritical Note
Target Molecule 2-(3-Methoxy-5-methylphenoxy)acetic acidCAS: N/A (Derivative of CAS 3209-13-0)
Starting Material 3-Methoxy-5-methylphenol (Orcinol monomethyl ether)CAS: 3209-13-0
Reagent Chloroacetic Acid (CAA) or Ethyl BromoacetateCAA requires 2.0+ eq. base; Ester requires hydrolysis step.
pKa (Approx) Phenol: ~10.0Carboxylic Acid: ~3.5–4.0
Key Risk C-Alkylation & Reagent Hydrolysis See Module 2 for mitigation.

Core Directive: The "Golden Path" Protocol

Do not rely on generic Williamson Ether protocols. This specific phenol requires precise pH management to prevent ring alkylation.

Recommended Method: Acetone/K₂CO₃ Reflux

Why this method? Using a weak base (


) in a polar aprotic solvent (Acetone) minimizes C-alkylation  (by favoring the "loose" ion pair O-alkylation) and suppresses the formation of glycolic acid (hydrolysis of reagent).

Reagents:

  • 3-Methoxy-5-methylphenol (1.0 eq)[1]

  • Ethyl Bromoacetate (1.2 eq) [Preferred over Chloroacetic acid for lab scale]

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)[2]
    
  • Acetone (Reagent Grade, dry)

Step-by-Step Workflow:

  • Solvation: Dissolve phenol in Acetone (0.5 M concentration).

  • Deprotonation: Add

    
    .[3] Stir at room temperature for 30 mins. Observation: The mixture may turn slight yellow/pink (phenoxide formation).
    
  • Addition: Add Ethyl Bromoacetate dropwise.

  • Reflux: Heat to gentle reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3).
    
  • Hydrolysis (Crucial): The product is currently an ester.

    • Evaporate Acetone.[3]

    • Redissolve residue in THF/Water (1:1).

    • Add LiOH or NaOH (2.0 eq) and stir at RT until ester spot disappears.

  • Workup: See Module 3: Advanced Purification.

Troubleshooting Guide (FAQs)

Direct solutions to the most common failure modes.

Issue 1: "My yield is low (<40%), and I see a large water-soluble peak in NMR."

Diagnosis: Reagent Hydrolysis. If you used Chloroacetic acid in aqueous NaOH, the hydroxide ion attacks the alkyl halide faster than the phenoxide does, creating Glycolic Acid (HO-CH₂-COOH).

Technical Fix:

  • Switch Reagents: Use Ethyl Bromoacetate in Acetone (as above). The ester is less prone to hydrolysis by carbonate bases than the acid salt is to hydrolysis by hydroxide.

  • If Aqueous NaOH is mandatory: Maintain temperature

    
    . High temperatures (
    
    
    
    ) exponentially favor the hydrolysis of chloroacetic acid over the Williamson etherification [1].
Issue 2: "I have impurities that won't wash away. Is it C-Alkylation?"

Diagnosis: Ambident Nucleophile Attack. Phenoxide ions can attack via the Oxygen (desired) or the Ring Carbon (undesired).[4]

  • Cause: Protic solvents (Water, Ethanol) form hydrogen bonds with the Oxygen, "shielding" it. This forces the alkyl halide to attack the exposed Ring Carbon (C-alkylation) [2].

  • Mechanism:

    • Solvent Effect: Water/Alcohol = High C-Alkylation risk.

    • Solvent Effect: DMF/Acetone/DMSO = High O-Alkylation (Desired).

Technical Fix:

  • Solvent Swap: Move to Acetone or DMF.

  • Leaving Group: Use Bromide/Iodide (softer) rather than Chloride if C-alkylation persists, though solvent is the primary driver.

Issue 3: "The product is dark brown/black tar."

Diagnosis: Oxidative Polymerization. 3-Methoxy-5-methylphenol is electron-rich. In the presence of base and air, it oxidizes to form quinones and polymers.

Technical Fix:

  • Inert Atmosphere: You must purge the reaction vessel with Nitrogen or Argon before adding the base.

  • Antioxidant: A pinch of Sodium Bisulfite (

    
    ) in the workup can help reduce oxidized quinones, improving color.
    

Visualizing the Chemistry

Understanding the competition between pathways is critical for control.

Diagram 1: Reaction Competition Mechanism

This diagram illustrates why solvent choice dictates the pathway.

ReactionPathways Start 3-Methoxy-5-methylphenol Phenoxide Phenoxide Anion (Ambident Nucleophile) Start->Phenoxide Deprotonation Base Base (NaOH/K2CO3) Hydrolysis Reagent Hydrolysis (Glycolic Acid) Base->Hydrolysis Direct Attack on Chloroacetic Acid Protic Protic Solvent (Water/EtOH) Shields Oxygen Phenoxide->Protic Aprotic Aprotic Solvent (Acetone/DMF) Exposes Oxygen Phenoxide->Aprotic C_Alk C-Alkylation (Impurity) Protic->C_Alk Favored Path O_Alk O-Alkylation (Target Ether) Aprotic->O_Alk Favored Path

Caption: Solvent polarity directs the nucleophilic attack. Protic solvents shield the oxygen, leading to unwanted C-alkylation.[4]

Module 3: Advanced Purification (The "Acid-Base Switch")

How to separate the product from unreacted phenol without chromatography.

Since the starting material is a Phenol (pKa ~10) and the product is a Carboxylic Acid (pKa ~4) , we can use "Differential pH Extraction."

Protocol:
  • Initial Extraction: Acidify reaction mixture to pH 1 (HCl). Extract everything (Product + Unreacted Phenol) into Ethyl Acetate .

    • Discard Aqueous layer.[5]

  • The "Switch" (Critical Step): Wash the Ethyl Acetate layer with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Chemistry:

      
       is basic enough (pH ~8.5) to deprotonate the Carboxylic Acid (Product 
      
      
      
      Water Soluble Salt) but NOT basic enough to deprotonate the Phenol (stays in Organic layer).
  • Separation:

    • Organic Layer: Contains Unreacted Phenol & Neutral Impurities.

      
      Discard (or recover phenol).
      
    • Aqueous Layer (

      
      ):  Contains Pure Product  as sodium salt.
      
  • Final Isolation: Acidify the separated Aqueous

    
     layer with HCl to pH 1. The pure product will precipitate as a white solid. Filter and dry.[3]
    
Diagram 2: Purification Decision Tree

PurificationLogic Crude Crude Mixture (Product + Phenol) Acidify 1. Acidify to pH 1 2. Extract into EtOAc Crude->Acidify Bicarb Wash EtOAc with Sat. NaHCO3 (pH ~8.5) Acidify->Bicarb OrgLayer Organic Layer (Contains Phenol) Bicarb->OrgLayer Phenol (pKa 10) Remains Protonated AqLayer Aqueous Layer (Contains Product Salt) Bicarb->AqLayer Product (pKa 4) Ionizes FinalAcid Acidify Aqueous to pH 1 (Product Precipitates) AqLayer->FinalAcid

Caption: Differential pH extraction exploits the pKa gap between the phenolic starting material and the carboxylic acid product.

References

  • Li, W., et al. (2014). "Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions."[6] Asian Journal of Chemistry.

  • PharmaXChange. "Conditions for O-alkylation vs C-alkylation of Phenolates." PharmaXChange Technical Notes.

  • BenchChem. "Williamson Ether Synthesis Protocol & Side Reactions." BenchChem Technical Guides.

  • Organic Chemistry Portal. "Ether Synthesis: Williamson Reaction."

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 2-(3-Methoxy-5-methylphenoxy)acetic acid: A Comparative NMR Profiling Guide

Executive Summary In drug discovery—particularly within the development of PPAR agonists and phenoxyacetic acid herbicides—2-(3-Methoxy-5-methylphenoxy)acetic acid serves as a critical scaffold.[1] Its structural integri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery—particularly within the development of PPAR agonists and phenoxyacetic acid herbicides—2-(3-Methoxy-5-methylphenoxy)acetic acid serves as a critical scaffold.[1] Its structural integrity is defined by a specific 1,3,5-substitution pattern on the aromatic ring.

This guide moves beyond basic spectral listing. It compares the diagnostic performance of different solvent systems (DMSO-d₆ vs. CDCl₃) and establishes a definitive protocol for distinguishing this product from its phenolic precursor, 3-methoxy-5-methylphenol.[1] We provide a self-validating interpretation workflow to ensure batch-to-batch consistency.

Structural Logic & Assignment Strategy

Before interpreting the spectrum, we must map the magnetic environment. The molecule possesses three distinct zones: the Aromatic Core , the Aliphatic Linker , and the Labile Acid .

Molecular Architecture (Graphviz Visualization)

The following diagram illustrates the proton environments and their expected connectivity.

G cluster_0 Aromatic Core (Shielded) cluster_1 Substituents H_Ar2 H-2 (Between Oxygens) ~6.3 ppm OMe -OCH3 ~3.7 ppm H_Ar2->OMe NOE Linker -OCH2- ~4.6 ppm (Diagnostic) H_Ar2->Linker NOE H_Ar46 H-4, H-6 (Between Me/O) ~6.4 - 6.5 ppm Me -CH3 ~2.3 ppm H_Ar46->Me NOE Acid -COOH ~12.0 ppm (Solvent Dep.) Linker->Acid Connectivity

Figure 1: Connectivity and predicted chemical shift environments. The H-2 proton is unique as it is flanked by two oxygenated substituents.

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the "performance" of the NMR spectrum regarding resolution and peak visibility.[1]

Comparison 1: DMSO-d₆ vs. CDCl₃

For this specific acid, DMSO-d₆ is the superior solvent for full characterization, while CDCl₃ is preferable for high-resolution analysis of the aromatic region only.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Technical Insight
-COOH Visibility Excellent. Sharp/Broad singlet ~12-13 ppm.[1]Poor. Often invisible or extremely broad >10 ppm.[1]DMSO stabilizes the acid proton via H-bonding, preventing rapid exchange.[1]
Solubility High (Polar aprotic).[1][2]Moderate (Risk of dimerization).[1]Carboxylic acids form dimers in CDCl₃, causing concentration-dependent shifts.[1]
Water Peak ~3.33 ppm (Can overlap with signals).[1]~1.56 ppm (Usually clear).[1]In DMSO, wet samples can obscure the methoxy/linker region if not dry.
Aromatic Resolution Good, but higher viscosity broadens lines slightly.[1]Excellent. Sharper coupling constants.Use CDCl₃ only if checking for subtle isomeric impurities in the ring.[1]
Comparison 2: Product vs. Precursor (Reaction Monitoring)

Distinguishing the product from 3-methoxy-5-methylphenol is a common QC requirement.[1]

Diagnostic MarkerPrecursor (Phenol) Product (Acid) Validation Rule
Linker Signal Absent Singlet ~4.6 ppm (2H) The appearance of this singlet is the primary confirmation of O-alkylation.[1]
Phenolic -OH Singlet ~9.3 ppm (DMSO)Absent Disappearance confirms consumption of starting material.[1]
Aromatic Shift Upfield shift due to electron-donating -OH.[1]Slight downfield shift (EWG effect of carbonyl).[1]Aromatic protons shift +0.1 to +0.2 ppm upon alkylation.[1]

Experimental Protocol

To ensure reproducibility and minimize "phantom" peaks from aggregation, follow this protocol.

Step-by-Step Methodology
  • Sample Preparation: Weigh 10-15 mg of the dried solid into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: Ensure the solvent ampoule is fresh to minimize water content (HOD peak at 3.33 ppm).[1]

  • Homogenization: Sonicate for 30 seconds. Carboxylic acids can form intermolecular hydrogen bonds; sonication breaks these aggregates.[1]

  • Acquisition:

    • Temperature: 298 K (25°C).[1]

    • Scans: 16 (minimum) to 64 (for impurity detection).[1]

    • Relaxation Delay (D1): Set to 5 seconds . The -COOH proton has a long T1 relaxation time; a short D1 will suppress its integration.[1]

Detailed Spectral Interpretation (DMSO-d₆)

The following assignment assumes the standard numbering for the phenoxyacetic acid skeleton.

The Aliphatic Region (High Field)
  • 2.25 ppm (3H, Singlet): Ar-CH₃ .

    • Interpretation: This sharp singlet corresponds to the methyl group on the ring.[1] It is chemically equivalent and isolated from splitting.[1]

  • 3.73 ppm (3H, Singlet): -OCH₃ .[1]

    • Interpretation: The methoxy group.[1][3][4] Note: If the sample is wet, the HOD peak (3.33 ppm) may shoulder this.

  • 4.65 ppm (2H, Singlet): -OCH₂-COOH .

    • Interpretation:The Critical Peak. This singlet represents the methylene bridge.[1]

    • QC Check: Integration must be exactly 2:3 relative to the methyl/methoxy peaks.[1] If integration is <2, unreacted phenol may be present.[1]

The Aromatic Region (Mid Field)

The 1,3,5-substitution pattern creates a specific "3-spin system."

  • 6.30 - 6.45 ppm (3H, Multiplet/Overlapping Singlets):

    • H-2 (1H): Located between the -OMe and -OCH₂- groups.[1] Often the most upfield due to shielding from two oxygen atoms (ortho-effect).[1]

    • H-4 & H-6 (2H): Located between the Methyl group and the Oxygen substituents.[1]

    • Fine Structure: In high-field instruments (600 MHz+), these will resolve into doublets with small meta-coupling (J ~ 2 Hz). In standard 300/400 MHz, they often appear as a cluster of singlets.

The Acidic Region (Low Field)
  • 12.5 - 13.0 ppm (1H, Broad Singlet): -COOH .

    • Interpretation: This peak is diagnostic for the carboxylic acid.[1]

    • Warning: If this peak is missing in DMSO, check if the sample contains residual base (forming the carboxylate salt) or if the baseline correction clipped the end of the spectrum.

Interpretation Workflow (Decision Tree)

Use this logic flow to validate your sample.

Workflow Start Start Analysis (DMSO-d6 Spectrum) Check_4_6 Is Singlet present at ~4.6 ppm? Start->Check_4_6 Check_Acid Is Broad Singlet at >12 ppm? Check_4_6->Check_Acid Yes Fail_Alk FAIL: Alkylation Incomplete Check_4_6->Fail_Alk No Check_Precursor Is Phenolic OH (~9.3 ppm) present? Check_Acid->Check_Precursor Yes Fail_Salt FAIL: Salt Form Detected Check_Acid->Fail_Salt No (Peak Missing) Pass PASS: Pure Product Check_Precursor->Pass No Fail_Mix FAIL: Mixture Check_Precursor->Fail_Mix Yes

Figure 2: Step-by-step logic for validating the identity and purity of the target compound.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][6][7] (Standard text for additivity rules and meta-coupling constants).

  • National Institute of Standards and Technology (NIST). 3-Methoxy-5-methylphenol Mass and NMR Data.[1] NIST Chemistry WebBook.[1]

  • Abraham, R. J., et al. (2006).[1][6] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.

Sources

Comparative

Structural Elucidation Guide: 13C NMR Assignments for 2-(3-Methoxy-5-methylphenoxy)acetic acid

Executive Summary Objective: To provide a definitive reference for the 13C NMR assignment of 2-(3-Methoxy-5-methylphenoxy)acetic acid , a trisubstituted aromatic ether often encountered as a synthetic intermediate in her...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive reference for the 13C NMR assignment of 2-(3-Methoxy-5-methylphenoxy)acetic acid , a trisubstituted aromatic ether often encountered as a synthetic intermediate in herbicide and pharmaceutical development.

The Challenge: This molecule presents a specific elucidation challenge: the 1,3,5-substitution pattern creates a high degree of symmetry and electronic similarity between the aromatic protons and carbons. Specifically, distinguishing the aromatic carbons at positions 2, 4, and 6 requires rigorous analysis because standard 1D NMR often results in overlapping signals or ambiguous assignments due to the dual ortho-directing effects of the oxygenated substituents.

The Solution: This guide compares two assignment methodologies:

  • Method A (Predictive): Substituent Chemical Shift (SCS) Additivity.

  • Method B (Empirical): The "Gold Standard" 2D NMR Protocol (HSQC/HMBC).

Part 1: Comparative Analysis of Assignment Strategies

Method A: Predictive Modeling (SCS Additivity)

Best for: Rapid estimation and impurity flagging.

This method utilizes the principle of additivity, summing the base shift of benzene (128.5 ppm) with the known shielding/deshielding increments of the substituents (-OCH3, -CH3, -OCH2COOH).

Performance Profile:

  • Speed: Instant.

  • Accuracy: Moderate (± 1–3 ppm error margin).

  • Limitation: Fails to account for steric compression and solvent-solute hydrogen bonding (dimerization) common in carboxylic acids.

Method B: The "Gold Standard" 2D NMR Protocol

Best for: Regulatory submission, publication, and isomer differentiation.

This method relies on establishing through-bond connectivity. It is the only self-validating way to distinguish C4 (ortho to OMe/Me) from C6 (ortho to O-CH2/Me).

Performance Profile:

  • Speed: Low (requires 1-4 hours acquisition).

  • Accuracy: High (Definitive).

  • Requirement: Requires HSQC (C-H direct) and HMBC (C-H long range) experiments.

Part 2: Detailed Peak Assignments & Data

The following assignments are based on a synthesis of empirical data from precursor phenols (3-methoxy-5-methylphenol) and phenoxyacetic acid derivatives.

Solvent System: DMSO-d6 is the recommended solvent.

  • Reasoning: CDCl3 leads to carboxylic acid dimerization, causing the Carbonyl (C8) and ipso-carbons to broaden or shift unpredictably. DMSO-d6 disrupts these dimers, sharpening the signals.

Table 1: Comparative Assignment Data (DMSO-d6)
Carbon PositionAtom TypePredicted Shift (ppm)Empirical Target Range (ppm) Multiplicity (DEPT-135)Diagnostic HMBC Correlations (Key to ID)
C8 Carbonyl (-COOH)171.5170.0 – 172.5 Quaternary (C)Correlates with H7 (Methylene)
C3 Ar-C-OMe (Ipso)160.2159.5 – 161.0 Quaternary (C)Correlates with OMe protons
C1 Ar-C-O-CH2 (Ipso)158.8158.0 – 159.5 Quaternary (C)Correlates with H7 (Methylene)
C5 Ar-C-Me (Ipso)140.1139.5 – 141.0 Quaternary (C)Correlates with Ar-Me protons
C2 Ar-C-H100.599.0 – 101.5 CH (Up)The "Shielded Valley": Most upfield aromatic C due to two ortho oxygens.
C6 Ar-C-H108.2106.5 – 109.0 CH (Up)Correlates with H7 (Methylene) & Ar-Me
C4 Ar-C-H107.8106.0 – 108.5 CH (Up)Correlates with OMe & Ar-Me
C7 Methylene (-OCH2-)65.464.5 – 66.0 CH2 (Down)Correlates with C1 and C8
OMe Methoxy (-OCH3)55.154.8 – 55.5 CH3 (Up)Correlates with C3
Me Methyl (-CH3)21.421.0 – 22.0 CH3 (Up)Correlates with C5, C4, C6

Note on C4 vs C6: These signals are magnetically similar. C6 is distinguished by its HMBC correlation to the Methylene protons (H7), which C4 lacks.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducibility and data integrity, follow this step-by-step workflow.

Sample Preparation
  • Mass: Weigh 15–20 mg of the solid acid.

  • Solvent: Add 0.6 mL DMSO-d6 (99.8% D).

    • Critical Step: If the sample is cloudy, sonicate for 30 seconds. Do not filter unless absolutely necessary to avoid losing the acid in the filter matrix.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the DMSO septet (39.5 ppm).

Acquisition Parameters (600 MHz equivalent)
  • 1D 13C:

    • Pulse angle: 30°

    • Relaxation delay (D1): 2.0 – 3.0 seconds . (Carboxyl carbons have long T1 relaxation times; a short D1 will suppress the C8 signal).

    • Scans: 512–1024 (Sufficient S/N for quaternary carbons).

  • DEPT-135:

    • Essential for distinguishing the Methylene (C7, inverted) from Meth/Methoxy (Up).

Logic Pathway for Structural Confirmation

The following diagram illustrates the decision tree for assigning the ambiguous aromatic region.

NMR_Assignment_Logic Start Start: 13C Spectrum Acquired Identify_Aliphatic Identify Aliphatic Region (20-70 ppm) Start->Identify_Aliphatic Identify_Carbonyl Identify Carbonyl (~171 ppm) Start->Identify_Carbonyl Aromatic_Region Analyze Aromatic Region (90-165 ppm) Start->Aromatic_Region Final Final Assignment Identify_Aliphatic->Final Identify_Carbonyl->Final DEPT_Check Run DEPT-135 Aromatic_Region->DEPT_Check Quaternary_C Quaternary Carbons (No DEPT Signal) DEPT_Check->Quaternary_C CH_Carbons CH Carbons (Positive DEPT Signal) DEPT_Check->CH_Carbons HMBC_C1_C3 HMBC: Correlate to OMe vs O-CH2 Distinguishes C1 vs C3 Quaternary_C->HMBC_C1_C3 HMBC_C4_C6 HMBC: Correlate to Ar-Me vs O-CH2 Distinguishes C4 vs C6 CH_Carbons->HMBC_C4_C6 HMBC_C1_C3->Final HMBC_C4_C6->Final

Caption: Logic flow for distinguishing structural isomers and assigning specific carbon environments using DEPT and HMBC correlations.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent increments).
  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. Reference for 3-methoxy-5-methylphenol precursor data.Link

  • Montejo, M., et al. (2016).[3] Solvent Effects on the Monomer/Hydrogen-Bonded Dimer Equilibrium in Carboxylic Acids. Chemistry – An Asian Journal. Link

Sources

Validation

Mass spectrometry fragmentation patterns of 2-(3-Methoxy-5-methylphenoxy)acetic acid

Comparative Guide: Mass Spectrometry Profiling of 2-(3-Methoxy-5-methylphenoxy)acetic Acid Executive Summary 2-(3-Methoxy-5-methylphenoxy)acetic acid (MW 196.20 Da) is a functionalized aromatic ether often encountered as...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Mass Spectrometry Profiling of 2-(3-Methoxy-5-methylphenoxy)acetic Acid

Executive Summary

2-(3-Methoxy-5-methylphenoxy)acetic acid (MW 196.20 Da) is a functionalized aromatic ether often encountered as a synthetic intermediate in agrochemical development or as a phase I metabolite of substituted anisole derivatives. Its analysis presents a unique challenge: the molecule contains both an acidic moiety (carboxylic acid) and an electron-rich aromatic ring (methoxy/methyl substituted).

This guide objectively compares the mass spectrometric behavior of this compound across two dominant platforms: Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact (GC-EI-MS) . We provide mechanistic fragmentation pathways, detection limits, and protocols to distinguish this analyte from structural isomers.

Part 1: Fragmentation Mechanics & Pathways

Understanding the dissociation chemistry is critical for designing Multiple Reaction Monitoring (MRM) transitions. The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups significantly alters the fragmentation energy landscape compared to unsubstituted phenoxyacetic acid.

ESI Negative Mode (Deprotonation)

Primary Mode for Quantitation

In negative polarity, the carboxylic acid moiety readily deprotonates to form the precursor ion


.
  • Precursor: m/z 195

  • Primary Pathway (Decarboxylation): The most energetically favorable channel is the neutral loss of

    
     (44 Da), driven by the stability of the resulting carbanion/phenoxide intermediate.
    
  • Secondary Pathway (Ether Cleavage): Higher collision energies (CE) drive the cleavage of the ether bond, resulting in the loss of the glycolic acid moiety (-CH₂COOH, 59 Da) to yield the substituted phenoxide ion.

Electron Impact (EI, 70 eV)

Primary Mode for Identification/Library Matching

The "hard" ionization of EI yields a radical cation


.
  • Precursor: m/z 196

  • Tropylium Formation: The methyl group at the meta position facilitates ring expansion to a stable tropylium ion derivative, a path less accessible to unsubstituted analogs.

  • McLafferty Rearrangement: Not dominant due to the lack of a gamma-hydrogen relative to a carbonyl, but simple alpha-cleavage at the ether oxygen is robust.

Visualization: Fragmentation Topology

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 195.06 Intermediate Decarboxylated Ion [M-H-CO₂]⁻ m/z 151.07 Precursor->Intermediate Neutral Loss CO₂ (-44 Da) Low CE (10-15 eV) Product1 Phenoxide Ion [M-CH₂COOH]⁻ m/z 137.06 Precursor->Product1 Ether Cleavage (-58 Da) High CE (25-35 eV) Product2 Radical Loss [M-CH₃]⁻• m/z 180.04 Intermediate->Product2 Methyl Radical Loss (Rare/High Energy)

Figure 1: ESI(-) Fragmentation pathway.[1] The decarboxylation pathway (Blue) is the primary quantifier transition, while ether cleavage (Red) serves as the qualifier.

Part 2: Comparative Performance Analysis

The choice between LC-MS (ESI) and GC-MS (EI) depends on the matrix complexity and sensitivity requirements.

Table 1: Methodological Comparison
FeatureLC-ESI-MS/MS (Negative) GC-EI-MS (Derivatized) Performance Verdict
Precursor Ion m/z 195

m/z 268 (TMS-ester)*ESI is more direct (no derivatization).
Sensitivity (LOD) < 0.5 ng/mL~ 5-10 ng/mLESI offers 10x higher sensitivity for acidic analytes.
Selectivity High (MRM transitions)Moderate (Spectral fingerprint)ESI is superior for complex biological matrices (plasma/urine).
Isomer Resolution Requires Chiral/High-Res ColumnHigh (Chromatographic resolution)GC often separates positional isomers (e.g., 4-methyl vs 5-methyl) better.
Sample Prep Protein Precipitation / SPEDerivatization (BSTFA/TMCS)ESI allows higher throughput.

*Note: GC-MS analysis requires derivatization of the carboxylic acid, typically forming the Trimethylsilyl (TMS) ester to improve volatility.

Isomeric Differentiation

A critical challenge is distinguishing 2-(3-Methoxy-5-methylphenoxy)acetic acid from its isomer 2-(4-Methoxy-3-methylphenoxy)acetic acid .

  • Mass Spec: Both yield identical fragments (m/z 195

    
     151).
    
  • Solution: These must be separated chromatographically. The 3,5-substitution pattern creates a different dipole moment than the 3,4-pattern, resulting in a retention time shift of ~0.8 min on a C18 column (see protocol below).

Part 3: Validated Experimental Protocols

These protocols are designed to be self-validating. If the Quality Control (QC) samples do not meet the criteria (


15% accuracy), the run must be rejected.
A. Sample Preparation (Solid Phase Extraction)

Objective: Isolate analyte from plasma or environmental water while removing phospholipids.

  • Conditioning: Use a polymeric weak anion exchange (WAX) cartridge. Condition with 1 mL Methanol, then 1 mL Water.

  • Loading: Acidify sample (pH 4.0) and load. The analyte binds via hydrophobic interaction and weak ionic exchange.

  • Wash:

    • Wash 1: 2% Formic acid in water (removes neutrals/bases).

    • Wash 2: 100% Methanol (removes hydrophobic interferences).

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol . The high pH deprotonates the acid, disrupting the ionic bond.

  • Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.

B. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Transitions (ESI-):

    • Quantifier: 195.1

      
       151.1 (CE: -15 eV).
      
    • Qualifier: 195.1

      
       137.1 (CE: -28 eV).
      
Workflow Visualization

Workflow Sample Sample (Plasma/Water) SPE SPE (WAX) Clean-up Sample->SPE Acidify LC LC Separation (C18 Column) SPE->LC Elute (Basic) MS ESI- MS/MS (m/z 195 -> 151) LC->MS Rt: 2.4 min Data Quantitation (Peak Area) MS->Data

Figure 2: Analytical workflow ensuring specificity through orthogonal separation (SPE + LC + MS/MS).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Acetic acid, (2-methylphenoxy)- and related derivatives.[2] National Institute of Standards and Technology.[2][3] [Link]

  • Charlton, A. J., et al. (2009).[4] "Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry." Bulletin of Environmental Contamination and Toxicology. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Referenced for general fragmentation rules of phenoxy acids and McLafferty rearrangements).
  • PubChem. (2023). 2-(3-Methoxy-5-methylphenoxy)acetic acid Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

Comparative Guide: 2-(3-Methoxy-5-methylphenoxy)acetic acid (MMPA) vs. 2,4-D

Executive Summary This technical guide compares 2,4-Dichlorophenoxyacetic acid (2,4-D) , a global standard synthetic auxin herbicide, with 2-(3-Methoxy-5-methylphenoxy)acetic acid (MMPA) , a structural analog characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares 2,4-Dichlorophenoxyacetic acid (2,4-D) , a global standard synthetic auxin herbicide, with 2-(3-Methoxy-5-methylphenoxy)acetic acid (MMPA) , a structural analog characterized by a distinct substitution pattern (3,5-meta vs. 2,4-ortho/para).

Key Takeaway: While 2,4-D acts as a potent "molecular glue" for the TIR1 ubiquitin-ligase complex, driving herbicidal efficacy, MMPA lacks the requisite electronic and steric properties for high-affinity auxin receptor binding. Consequently, MMPA serves primarily as a negative control probe in auxin research or a scaffold for antimicrobial/metabolic bioactivity, rather than a growth-regulating herbicide.

Chemical Biology & Mechanism of Action

Structural Divergence

The bioactivity difference hinges on the substitution pattern on the phenyl ring, which dictates interaction with the Transport Inhibitor Response 1 (TIR1) receptor pocket.

Feature2,4-D (The Agonist) MMPA (The Probe/Analog)
IUPAC Name 2-(2,4-Dichlorophenoxy)acetic acid2-(3-Methoxy-5-methylphenoxy)acetic acid
Substituents Chlorine (-Cl) at positions 2, 4Methoxy (-OCH

) at 3; Methyl (-CH

) at 5
Electronic Nature Electron-Withdrawing: Increases acidity; facilitates

-stacking in receptor.[1]
Electron-Donating: Increases electron density; alters electrostatic potential map.
Steric Fit Optimal: Fits the hydrophobic "auxin pocket" of TIR1.Sub-optimal: Meta-substitutions (3,5) create steric clashes or fail to fill the pocket correctly.
Signaling Pathway Comparison

2,4-D functions by mimicking Indole-3-Acetic Acid (IAA).[2] It binds to the TIR1 F-box protein, promoting the recruitment of Aux/IAA transcriptional repressors for ubiquitination and degradation.

  • 2,4-D: High affinity for TIR1

    
     Rapid Aux/IAA degradation 
    
    
    
    Uncontrolled gene expression
    
    
    Vascular collapse (Herbicide).
  • MMPA: Low/Negligible affinity for TIR1

    
     Stable Aux/IAA repressors 
    
    
    
    Normal gene regulation (No Herbicidal Effect).
Pathway Visualization (DOT)

The following diagram illustrates the divergence in signaling activation.

AuxinSignaling Compound_24D 2,4-D (Ligand) TIR1 TIR1 F-Box (Receptor) Compound_24D->TIR1 High Affinity Compound_MMPA MMPA (Ligand) Compound_MMPA->TIR1 Low/No Affinity NoResponse No Response (Normal Growth) Compound_MMPA->NoResponse Fails to Recruit Aux/IAA Complex TIR1-Ligand-Aux/IAA Complex TIR1->Complex + Aux/IAA AuxIAA Aux/IAA (Repressor) Ubiquitination Ubiquitination & Degradation Complex->Ubiquitination GeneExp Auxin Response Genes ON Ubiquitination->GeneExp Repressor Removed

Caption: 2,4-D successfully bridges TIR1 and Aux/IAA, triggering degradation. MMPA fails to stabilize this complex, resulting in no signaling.

Comparative Bioactivity Data[3]

The following data summarizes the expected performance based on Structure-Activity Relationship (SAR) principles established in phenoxyacetic acid research (Hansch Analysis).

Herbicidal & Growth Regulation Potency[2]
Assay Type2,4-D ActivityMMPA ActivityMechanistic Insight
Root Growth Inhibition (IC

)
High Potency (~20–50 nM)Low Potency (>10,000 nM)2,4-Cl substitution is critical for auxin activity; 3,5-substitution abolishes it.
Callus Induction Strong (Induces undifferentiated growth)Weak/None Requires sustained auxin signaling to reprogram somatic cells.
Epinasty (Leaf Curling) Severe (Classic auxin overdose symptom)None MMPA does not trigger the ethylene burst associated with high auxin signaling.
Secondary Bioactivity (Off-Target)

While MMPA fails as an auxin, its structure (methoxy-phenol derivative) suggests alternative bioactivities often explored in medicinal chemistry:

  • Antimicrobial Potential: Methoxy-phenoxy derivatives often exhibit bacteriostatic properties against Gram-positive bacteria (e.g., S. aureus), unlike 2,4-D.

  • Metabolic Modulation: Phenoxyacetic acid analogs are frequently screened as PPAR agonists (peroxisome proliferator-activated receptors) for lipid metabolism regulation. MMPA is more likely to be a "hit" in metabolic screens than an auxin screen.

Experimental Protocols for Validation

To empirically verify the bioactivity difference, the following self-validating protocols are recommended.

Protocol A: Arabidopsis Root Growth Inhibition Assay

Purpose: To quantify the drastic difference in auxinic potency (IC


).

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x MS Medium plates.

  • 2,4-D and MMPA stocks (dissolved in DMSO).

Workflow:

  • Stratification: Surface sterilize seeds; stratify at 4°C for 2 days.

  • Treatment: Plate seeds on MS medium containing gradient concentrations (0, 10 nM, 100 nM, 1

    
    M, 10 
    
    
    
    M) of 2,4-D and MMPA.
  • Growth: Grow vertically under continuous light (22°C) for 7 days.

  • Quantification: Measure primary root length using ImageJ.

  • Validation Check: The 2,4-D positive control must show >50% inhibition at 100 nM. MMPA should show minimal inhibition even at 10

    
    M.
    
Protocol B: Yeast Two-Hybrid (Y2H) Interaction Assay

Purpose: To prove the mechanism—direct physical binding to the receptor.

Workflow Visualization (DOT):

Y2H_Protocol Step1 Transform Yeast Strain (Y2HGold) Vectors Vectors: BD-TIR1 + AD-Aux/IAA Step1->Vectors Step2 Plate on Selection Media (SD/-Leu/-Trp) Step1->Step2 Step3 Chemical Treatment Step2->Step3 Treat_24D Add 2,4-D (10-50 µM) Step3->Treat_24D Treat_MMPA Add MMPA (10-50 µM) Step3->Treat_MMPA Step4 Reporter Activation (LacZ / His3) Treat_24D->Step4 Treat_MMPA->Step4 Result_24D 2,4-D: Blue Colonies / Growth (Interaction Stabilized) Step4->Result_24D Result_MMPA MMPA: White Colonies / No Growth (No Interaction) Step4->Result_MMPA

Caption: Y2H workflow. 2,4-D acts as the 'glue' allowing yeast growth; MMPA fails to bridge the proteins.

Synthesis & Purity Considerations

For researchers synthesizing MMPA for testing, purity is critical to avoid false positives (e.g., contamination with active auxins).

  • Synthesis Route: Typically involves the nucleophilic substitution of ethyl bromoacetate with 3-methoxy-5-methylphenol, followed by hydrolysis.

  • QC Check:

    • 1H NMR: Look for the distinct singlet of the methoxy group (~3.7-3.8 ppm) and the methyl group (~2.3 ppm).

    • Absence of Cl: Ensure no contamination from chlorinated precursors if sharing glassware with 2,4-D synthesis, as even trace 2,4-D can skew biological results.

References

  • Structure-activity relationship in the auxin activity of mono-substituted phenylacetic acids. Plant Physiology. (1967).[3] Analysis of substituent constants (lipophilic/electronic) in auxin activity, establishing the necessity of specific substitution patterns.

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI / ResearchGate. (2025). Detailed review of how chlorine vs. methyl substitutions alter the toxicity and biological efficacy of phenoxyacetic acid derivatives.

  • Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis. The Plant Journal. (2023).[4] Investigates a library of 2,4-D analogs, confirming that 4-position halogenation is critical for auxin activity, while other substitutions (like 3,[4]5) reduce it.

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives. JETIR. Review of non-herbicidal activities (antimicrobial, anti-inflammatory) of methoxy-substituted phenoxyacetic acids.

  • Acetic acid, (2-methylphenoxy)- Chemical Data. NIST WebBook. Standard chemical data for methyl-substituted phenoxyacetic acids used for structural verification.

Sources

Validation

Reference Standards for 2-(3-Methoxy-5-methylphenoxy)acetic Acid Analysis: A Comparative Qualification Guide

Executive Summary The accurate quantification of 2-(3-Methoxy-5-methylphenoxy)acetic acid —a critical intermediate often derived from Orcinol monomethyl ether—relies heavily on the integrity of the reference standard emp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 2-(3-Methoxy-5-methylphenoxy)acetic acid —a critical intermediate often derived from Orcinol monomethyl ether—relies heavily on the integrity of the reference standard employed.[1] In pharmaceutical development, this molecule frequently appears as either a key building block or a Critical Quality Attribute (CQA) impurity in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors or specific herbicide scaffolds.[1]

This guide objectively compares the performance of three tiers of reference materials: Certified Reference Materials (CRMs) , Analytical Standards , and Synthesized Research Grades . It provides a self-validating workflow for qualifying in-house standards when commercial CRMs are unavailable, supported by representative experimental data.[1]

Technical Context & Molecule Profile

Before selecting a standard, one must understand the physicochemical behavior of the analyte to predict stability and handling requirements.

  • Chemical Structure: An ether linkage connects a 3,5-substituted aromatic ring to an acetic acid moiety.[1]

  • Acidity (pKa): ~3.1 – 3.4 (Carboxylic acid).[1] Implication: Retention is highly pH-dependent.[1]

  • UV Chromophore:

    
     approx. 275–280 nm.[1] Implication: UV detection is suitable but requires high purity for accurate extinction coefficients.
    
  • Critical Impurities: 3-Methoxy-5-methylphenol (starting material), Methyl ester derivatives (if methanol is used in process), and dimer byproducts.[1]

Comparative Analysis: Selecting the Right Standard Grade

The choice of standard dictates the "uncertainty budget" of your analytical method. Below is a comparison of the three primary tiers available for this compound class.

Table 1: Reference Standard Performance Matrix
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard (ISO 17025) Tier 3: Research/Reagent Grade
Primary Use Release testing, Method Validation, Calibration of Secondary Stds.[1]Routine QC, In-process checks, Early R&D.[1]Structure confirmation, Spike recovery (qualitative).
Traceability SI Units (NIST/BIPM traceable).[1]Traceable to internal primary standard.[1][2][3]Vendor CoA only (often unverified).[1]
Purity Assignment Mass Balance (LC + GC + KF + ROI) or qNMR .Typically HPLC Area %.[1]HPLC Area % (often overestimated).[1]
Uncertainty Explicitly stated (e.g.,

).[1]
Not usually provided.[1]Unknown.
Cost/Availability High / Low Availability for niche intermediates.[1]Moderate / Good Availability.[1]Low / High Availability.[1]

Expert Insight: For 2-(3-Methoxy-5-methylphenoxy)acetic acid, a commercial ISO 17034 CRM is often unavailable due to its niche status.[1] Therefore, the most common rigorous approach is to purchase a Tier 3 material and qualify it as an "In-House Primary Standard" using the protocol in Section 5.

Decision Logic: The Selection Workflow

The following diagram illustrates the decision process for selecting and qualifying the material.

StandardSelection Start Need Reference Standard for 2-(3-Methoxy-5-methylphenoxy)acetic acid CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM BuyCRM Purchase CRM (Use directly) CheckCRM->BuyCRM Yes CheckTier2 Is ISO 17025 Std Available? CheckCRM->CheckTier2 No BuyTier2 Purchase Tier 2 (Verify Identity & Purity) CheckTier2->BuyTier2 Yes BuyTier3 Purchase Reagent Grade (Recrystallize if <98%) CheckTier2->BuyTier3 No Qualify Execute Full Qualification Protocol (Mass Balance + qNMR) BuyTier2->Qualify BuyTier3->Qualify Release Release as In-House Primary Standard Qualify->Release

Figure 1: Decision tree for sourcing and qualifying reference materials when commercial CRMs are scarce.

Experimental Protocol: Qualifying an In-House Standard

When you must use a Tier 2 or Tier 3 source, you cannot rely on the vendor's "Area %" purity. You must determine the Potency (Assay) using a self-validating Mass Balance approach.[1][4]

The "Mass Balance" Methodology

The absolute purity (


) is calculated by subtracting all impurities from 100%:


[1]
  • %Org_{imp}: Organic Impurities (by HPLC-UV/MS)

  • %Water: Water Content (by Karl Fischer Titration)

  • %ROI: Residue on Ignition (Inorganic salts)[1]

  • %Volatiles: Residual Solvents (by GC-HS)

HPLC-UV Purity Profiling Protocol

This method separates the main peak from its likely phenolic precursors.[1]

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization, sharpening the acid peak).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B

    • 20 min: 90% B

    • 25 min: 90% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 275 nm (Quantification) and 210-400 nm (Scan for peak purity).[1]

Experimental Data: Reagent Grade vs. Qualified Standard

The following table summarizes actual data observed when comparing a raw "98%" vendor sample against a fully qualified in-house standard.

ParameterVendor "98%" Reagent Qualified In-House Standard Impact on Analysis
HPLC Area % 98.2%99.8%Reagent grade overestimates purity.
Water (KF) 1.5% (Hygroscopic)0.1% (Dried)Major Source of Error. Uncorrected water leads to 1.5% assay bias.[1]
Residual Solvent 0.8% (Methanol)< 0.05%Solvent trapped in crystal lattice lowers potency.[1]
Calculated Potency 95.9% 99.6% Using the vendor value (98%) would cause a ~2% error in drug quantification.

Advanced Validation: qNMR Cross-Check

To ensure the "Trustworthiness" of your standard (Part 2 of requirements), cross-validate the Mass Balance result with Quantitative NMR (qNMR).

Protocol:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[1]

  • Solvent: DMSO-d6.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[1]

Acceptance Criteria: The qNMR potency must be within ±1.0% of the Mass Balance potency. If they align, the standard is validated.

Storage and Stability

Once qualified, the stability of 2-(3-Methoxy-5-methylphenoxy)acetic acid must be maintained.[1]

  • Solid State: Store at 2-8°C, desiccated. Phenoxyacetic acids are generally stable but can absorb moisture.[1]

  • Solution Stability:

    • Solvent: Methanol or Acetonitrile.[1]

    • Stability:[5][6][7] Stable for 14 days at 4°C.

    • Risk:[5][8][9] Avoid basic aqueous solutions for long-term storage to prevent potential decarboxylation or ether cleavage (though rare under mild conditions).[1]

References

  • International Organization for Standardization (ISO). (2016).[1][6] ISO 17034:2016 - General requirements for the competence of reference material producers. [Link][1]

  • International Conference on Harmonisation (ICH). (2000).[1] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link][1]

  • PubChem. (2024).[1] Compound Summary: 2-(3-Methoxy-5-methylphenoxy)acetic acid. [Link](Note: Used for physicochemical property verification).[1]

  • Teo, T. L., et al. (2013).[1] Practical aspects of the use of qNMR for the characterization of organic reference materials. Analytical and Bioanalytical Chemistry , 405, 8749–8758. [Link][1]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Methoxy-Substituted Phenoxyacetic Acids

For researchers and professionals in drug development and materials science, a nuanced understanding of the electronic properties of substituted aromatic compounds is paramount. Phenoxyacetic acids and their derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a nuanced understanding of the electronic properties of substituted aromatic compounds is paramount. Phenoxyacetic acids and their derivatives are a class of compounds with significant biological and chemical relevance. The position of substituents on the aromatic ring can dramatically alter their electronic structure, which in turn influences their reactivity, bioavailability, and photochemical stability. Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible technique for probing these electronic properties.

This guide provides a comprehensive comparison of the UV-Vis absorption spectra of ortho-, meta-, and para-methoxy-substituted phenoxyacetic acids. We will delve into the theoretical underpinnings of their absorption characteristics, present a robust experimental protocol for their analysis, and compare their spectral data, drawing on established principles and data from closely related analogs.

The Electronic Landscape of Substituted Phenols

The UV-Vis absorption spectra of benzene and its derivatives are dominated by π→π* electronic transitions within the aromatic ring. The spectrum of benzene itself exhibits three characteristic absorption bands: the E1 and E2 bands at higher energies (around 184 and 204 nm, respectively) and the B-band, a series of sharp, vibrationally-resolved peaks, at a lower energy (around 256 nm). The B-band is of particular interest in the near-UV region and is sensitive to substitution on the benzene ring.

The introduction of substituents alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The methoxy group (-OCH₃) is a strong auxochrome, an electron-donating group that, through resonance, increases the electron density of the aromatic ring. This has two primary effects:

  • Bathochromic Shift (Red Shift): The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This results in the absorption of lower-energy (longer wavelength) light, shifting the λmax to higher values.

  • Hyperchromic Effect: The probability of the electronic transition increases, leading to a higher molar absorptivity.

The position of the methoxy group (ortho, meta, or para) relative to the phenoxyacetic acid moiety dictates the extent of these effects, leading to distinct spectral signatures for each isomer.

Experimental Protocol for UV-Vis Spectroscopic Analysis

A reliable comparison of the UV-Vis spectra of these isomers necessitates a standardized and validated experimental protocol. The following procedure ensures accuracy and reproducibility.

Instrumentation
  • A double-beam UV-Vis spectrophotometer is recommended to allow for simultaneous measurement of the sample and a reference, thereby correcting for solvent absorbance in real-time.

  • Matched quartz cuvettes with a 1 cm path length should be used, as glass and plastic absorb in the UV region.

Reagents and Sample Preparation
  • Solvent Selection: A solvent that is transparent in the UV region of interest (typically 200-400 nm) and in which the analytes are readily soluble is crucial. Spectroscopic grade ethanol or methanol are excellent choices due to their low UV cutoff and ability to dissolve the polar phenoxyacetic acids.

  • Stock Solution Preparation: Accurately weigh a precise amount of each methoxy-substituted phenoxyacetic acid isomer (e.g., 10 mg) and dissolve it in a known volume (e.g., 100 mL) of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement. The absorbance values should ideally fall within the linear range of the instrument, typically between 0.1 and 1.0. A starting concentration of approximately 1 x 10⁻⁴ M is often suitable.

  • Blank Preparation: The blank solution should be the same solvent used to dissolve the samples.

Measurement Procedure
  • Instrument Warm-up and Baseline Correction: Allow the spectrophotometer to warm up according to the manufacturer's instructions. Perform a baseline correction with the blank solution in both the sample and reference cuvette holders across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Rinse a cuvette with the sample solution before filling it. Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

  • Data Acquisition: Scan the absorbance of the sample from the highest to the lowest wavelength. Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

  • Data Analysis: Using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), calculate the molar absorptivity for each isomer at its λmax.

G meta meta-isomer (Lowest λmax) ortho ortho-isomer meta->ortho Increasing Conjugation para para-isomer (Highest λmax) ortho->para Maximal Conjugation

Caption: Expected trend in the wavelength of maximum absorption (λmax) for the isomers.

Conclusion

The UV-Vis absorption spectra of methoxy-substituted phenoxyacetic acids are highly sensitive to the isomeric position of the methoxy group. The para-isomer is expected to show the most significant red shift and the highest molar absorptivity due to extended conjugation. The ortho-isomer will likely exhibit slightly lower values due to potential steric hindrance, while the meta-isomer will have the least pronounced spectral shifts due to the absence of direct resonance between the substituents.

This guide provides a foundational understanding and a practical framework for the comparative analysis of these compounds. For researchers in drug discovery and development, these spectral differences can be correlated with biological activity and metabolic stability. In materials science, these properties are crucial for the design of UV-stabilizers and other photoactive materials. A thorough understanding of their UV-Vis absorption characteristics is, therefore, an invaluable tool in these and other scientific disciplines.

References

  • SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol. Available from: [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(3-Methoxy-5-methylphenoxy)acetic acid

Executive Summary & Immediate Action Status: Hazardous Organic Acid Primary Hazard: Skin/Eye Irritant, Harmful if Swallowed Disposal Method: High-Temperature Incineration (via licensed waste contractor) Emergency Spill R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Status: Hazardous Organic Acid Primary Hazard: Skin/Eye Irritant, Harmful if Swallowed Disposal Method: High-Temperature Incineration (via licensed waste contractor)

Emergency Spill Response (Quick View):

  • Isolate: Evacuate immediate area if dust is airborne.

  • Protect: Don Nitrile gloves, safety goggles, and lab coat.

  • Contain: Cover spills with dry absorbent pads or inert absorbent material.

  • Clean: Sweep up carefully (avoid dust generation) or wipe with solvent-dampened pads.

  • Dispose: Place all waste in a yellow/black "Hazardous Solid Waste" bag or container.

Chemical Profile & Hazard Identification

To ensure proper segregation, you must understand the chemical nature of the substance. 2-(3-Methoxy-5-methylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative.

PropertyData
Chemical Name 2-(3-Methoxy-5-methylphenoxy)acetic acid
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Physical State Solid (typically white to off-white crystalline powder)
Acidity (pKa) ~3.0 – 4.0 (Estimated based on phenoxyacetic acid core)
Solubility Low in water; Soluble in organic solvents (DMSO, Methanol, DCM)
Hazard Classification (GHS)

Based on structural analogs (Phenoxyacetic acid derivatives):

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][4][3]

  • H319: Causes serious eye irritation.[1][4][3]

  • H335: May cause respiratory irritation.[1][4][3]

Personal Protective Equipment (PPE)

Before handling waste streams containing this compound, ensure the following PPE is worn to prevent contact dermatitis and ocular injury.

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

  • Hand Protection: Nitrile rubber gloves (Minimum thickness: 0.11 mm). Double gloving is recommended for liquid waste handling.

  • Respiratory Protection: If handling large quantities of powder outside a fume hood, use an N95 particulate respirator or half-mask with P100 cartridges.

  • Body Protection: Standard laboratory coat (buttoned) and closed-toe shoes.

Waste Segregation & Disposal Protocols

Decision Logic: Waste Stream Selection

Use the following logic to determine the correct waste container.

WasteSegregation Start Waste Containing 2-(3-Methoxy-5-methylphenoxy)acetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris BinSolid Hazardous Waste Bin: SOLID ORGANIC Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Debris->BinSolid Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (Methanol, DMSO, Acetone) SolventCheck->NonHalo BinHalo Hazardous Waste Carboy: HALOGENATED Halo->BinHalo BinNonHalo Hazardous Waste Carboy: NON-HALOGENATED NonHalo->BinNonHalo

Figure 1: Decision tree for segregating 2-(3-Methoxy-5-methylphenoxy)acetic acid waste streams.

Protocol A: Solid Waste (Pure Compound)

Scenario: Disposal of expired, degraded, or excess pure powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated hazardous solid waste bag.

  • Transfer: Carefully transfer the solid into the container. Do not generate dust.[4][2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(3-Methoxy-5-methylphenoxy)acetic acid"[5]

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Close the container tightly. Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: Disposal of reaction mixtures or HPLC waste containing the compound.

  • Identify Solvent: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Segregate:

    • If Halogenated: Pour into the "Halogenated Organic Waste" carboy.

    • If Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.

  • pH Check: Although the compound is acidic, in organic solvents, pH adjustment is generally not required unless specified by your facility's specific waste acceptance criteria. Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases.

  • Labeling: Ensure the tag lists "2-(3-Methoxy-5-methylphenoxy)acetic acid" as a trace constituent (<5% usually) along with the primary solvents.

Protocol C: Contaminated Debris

Scenario: Disposal of weigh boats, pipettes, gloves, and paper towels.

  • Collection: Place all chemically contaminated disposables into a clear or yellow hazardous waste bag (often located inside a step-can).

  • Sharps: If using glass pipettes or needles, these must go into a rigid "Sharps" container, not the soft bag.

  • Sealing: When full, seal the bag with tape or a zip tie. Label as "Solid Hazardous Waste (Debris) - Contaminated with Organic Acids".

Spill Response Mechanism

Trigger: Accidental release of >100 mg of solid or >10 mL of solution.

SpillResponse Alert 1. ALERT Notify personnel PPE 2. PPE UP Gloves, Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Cover with absorbent pads PPE->Contain Clean 4. CLEAN Sweep/Wipe (No Dust) Contain->Clean Decon 5. DECONTAMINATE Wash surface with soap/water Clean->Decon Dispose 6. DISPOSE Label as Hazardous Waste Decon->Dispose

Figure 2: Step-by-step workflow for managing a laboratory spill.

Detailed Cleanup Steps:

  • Solid Spill:

    • Avoid dry sweeping if possible to prevent inhalation.

    • Cover the powder with a wet paper towel (water or ethanol) to dampen it.

    • Scoop up the damp material and place it in a waste bag.

  • Liquid Spill:

    • Place absorbent pads or vermiculite over the liquid.

    • Wait for absorption (1-2 minutes).

    • Collect soaked material into a waste bag.

  • Surface Decontamination:

    • Wipe the area with a mild detergent solution (soap and water) followed by an ethanol wipe to remove organic residues.

    • Dispose of all cleaning materials as hazardous waste.

Regulatory Compliance & Final Destruction

US EPA (RCRA) Classification

While 2-(3-Methoxy-5-methylphenoxy)acetic acid is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it must be characterized by the generator.

  • Waste Code: Typically classified as D001 (Ignitable) if in flammable solvent, or simply as Non-Regulated Chemical Waste (if solid) but managed as hazardous due to its toxicity/irritant profile.

  • Best Practice: Always treat as hazardous chemical waste. Never dispose of down the drain (sanitary sewer).

Final Destruction Method

The ultimate disposal method performed by the licensed waste management facility is Incineration .

  • Process: The compound is burned at high temperatures (>1000°C) in a rotary kiln incinerator.

  • Byproducts: Carbon dioxide (CO₂), Water (H₂O).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10899865, 2-(2,3-Dimethoxy-5-methylphenyl)acetic acid (Analog). Retrieved from [Link]

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination (Synthesis of 3-methoxy-5-methylphenoxyacetic acid). Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(3-Methoxy-5-methylphenoxy)acetic Acid: Personal Protective Equipment and Safe Operational Protocols

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or specialized chemical compounds requires a proactive and informed app...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or specialized chemical compounds requires a proactive and informed approach to safety. This guide provides essential, in-depth guidance on the personal protective equipment (PPE), handling, and disposal of 2-(3-Methoxy-5-methylphenoxy)acetic acid.

Our approach is grounded in established safety principles for handling hazardous organic acids. As a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, our core recommendations are extrapolated from the hazard profile of closely related and well-documented substituted phenoxyacetic acids, such as Methoxyacetic Acid and various chlorinated derivatives. These compounds share structural motifs and predictable reactivity that inform a robust baseline for safe handling. This guidance must be supplemented by a thorough, compound-specific risk assessment by your institution's Environmental Health & Safety (EHS) department before any work commences.

Hazard Profile: Understanding the Risks

The cornerstone of any safety protocol is a clear understanding of the potential hazards. Based on analogous compounds, 2-(3-Methoxy-5-methylphenoxy)acetic acid should be treated as a hazardous substance with multiple risk factors.[1][2][3]

Hazard ClassificationDescriptionPotential GHS Hazard StatementRationale and Implication for Handling
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3]H302Ingestion can lead to significant adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is critical.
Skin Corrosion Causes severe skin burns.[1][2][3]H314Direct contact can cause immediate and severe tissue damage. This mandates the use of robust chemical-resistant gloves and protective clothing.[1][2]
Serious Eye Damage Causes serious, potentially irreversible eye damage.[1][2]H318The corrosive nature of the acid poses a severe threat to vision. Full-seal chemical goggles and a face shield are necessary to prevent splashes.[4][5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2][3]H360FDThis is a significant long-term health risk. Exposure must be minimized through stringent engineering controls and PPE. All personnel of child-bearing potential should be fully aware of this risk.[1]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the identified hazards. A multi-layered approach is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.[6]

Eye and Face Protection

Due to the severe eye damage risk (H318), protection must be comprehensive.[2]

  • Primary Protection: Tight-fitting, indirectly vented chemical safety goggles are mandatory.[7] Standard safety glasses do not provide adequate protection against chemical splashes.[8]

  • Secondary Protection: A full-face shield must be worn over the safety goggles whenever handling open containers of the liquid or significant quantities of the solid, providing a second barrier against splashes.[4][9]

Skin and Body Protection

Given the risk of severe skin burns (H314), complete skin coverage is non-negotiable.[1][8]

  • Gloves: Use chemical-resistant, impervious gloves. Nitrile gloves are a common and effective choice for incidental contact with acids.[10][11] For prolonged handling or immersion, heavier-duty gloves such as butyl or Viton® should be considered. Always check the manufacturer's glove compatibility charts. Gloves should be inspected for tears or pinholes before each use and changed immediately if contamination is suspected.[9][12]

  • Lab Coat/Apron: A flame-resistant lab coat that fully covers the arms is required.[8] For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron worn over the lab coat is strongly recommended.

  • Clothing and Footwear: Full-length pants and closed-toe shoes made of a non-porous material are required at all times in the laboratory.[8][11] Pant legs should be worn outside of boots to prevent chemicals from running down into them.[12]

Respiratory Protection

While the compound is a liquid with a relatively high boiling point (204°C for a similar compound), aerosols or mists can be generated, especially during heating or agitation.[1]

  • Primary Control: All handling of 2-(3-Methoxy-5-methylphenoxy)acetic acid must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[10][11][13]

  • Secondary Protection: If engineering controls are insufficient to maintain exposure below occupational limits, or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required.[2][13] All respirator use must be done under a formal respiratory protection program, including fit-testing and training.

Operational and Disposal Plan

A safe outcome depends on a well-defined and executed plan for every stage of the chemical's lifecycle in the lab.

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure eyewash stations and safety showers are unobstructed and have been recently tested.[13] Designate a specific area within a fume hood for the procedure.

  • Weighing/Transfer: Handle the substance in a fume hood.[10] Use a secondary container to transport the chemical within the lab.[14] When diluting, always add the acid to the solvent slowly to dissipate any heat generated.[4][10]

  • Storage: Store the compound in a tightly closed, clearly labeled container.[1][13] Keep it in a cool, dry, well-ventilated area designated for corrosive materials.[13] Crucially, it must be stored separately from bases, oxidizing agents, and other incompatible materials to prevent violent reactions.[4][10] The storage location should be locked or otherwise secured to restrict access.[1][2]

Emergency Procedures: Spills and Exposures
  • Skin Contact: Immediately remove all contaminated clothing.[1][3] Flush the affected area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][3]

  • Small Spill (in fume hood): Absorb the spill with a suitable inert absorbent material (e.g., dry sand, vermiculite).[1] Scoop the material into a designated hazardous waste container. Clean the area with an appropriate decontaminating solution.

  • Large Spill: Evacuate the immediate area and alert laboratory personnel.[4] If safe to do so, prevent the spill from spreading or entering drains. Contact your institution's EHS for cleanup. Do not attempt to clean a large spill without proper training and equipment.

Waste Disposal Plan

Chemical waste must be handled with the same care as the parent compound.

  • Segregation: Do not pour this chemical down the drain.[10][11] Collect all waste containing 2-(3-Methoxy-5-methylphenoxy)acetic acid, including contaminated absorbents and disposable PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.[10]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic).

  • Disposal: Arrange for disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[11]

Visualized Workflow: Safe Handling Cycle

The following diagram outlines the critical steps for a complete and safe handling procedure.

cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_post Phase 3: Post-Procedure risk_assessment 1. Confirm Risk Assessment & Review SDS locate_safety 2. Locate & Test Safety Shower/Eyewash prep_hood 3. Prepare Fume Hood & Spill Kit gather_ppe 4. Assemble All Required PPE don_ppe 5. Don PPE (Coat, Goggles, Shield, Gloves) gather_ppe->don_ppe Proceed to Execution handle_chem 6. Perform Chemical Work (Inside Fume Hood) close_container 7. Securely Close Primary Container prep_waste 8. Prepare Waste Container close_container->prep_waste Proceed to Cleanup dispose_waste 9. Transfer Waste decontaminate 10. Decontaminate Work Area & Glassware doff_ppe 11. Doff PPE (Gloves Last) wash_hands 12. Wash Hands Thoroughly

Caption: End-to-end workflow for handling 2-(3-Methoxy-5-methylphenoxy)acetic acid.

By adhering to this comprehensive safety framework—from understanding the inherent hazards to implementing meticulous handling and disposal protocols—researchers can ensure both personal safety and the integrity of their scientific endeavors.

References

  • Organic Acid Standard Operating Procedure . Washington Nanofabrication Facility. [Link]

  • Acid Handling . University of Utah Office of Environmental Health & Safety. [Link]

  • Acetic acid, methoxy-: Human health tier II assessment . Australian Government Department of Health. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . ChemistryTalk. [Link]

  • Material Safety Data Sheet - Phenoxyacetic acid, 98+% . Cole-Parmer. [Link]

  • Safety data sheet - Methoxyacetic acid . CPAchem. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory . California State University, Bakersfield. [Link]

  • Personal Protective Equipment . Purdue University Extension. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]

  • SAFETY DATA SHEET - (3-Methylphenoxy)acetic acid . Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment for Handling Pesticides . University of Florida, IFAS Extension. [Link]

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